Cyclamidomycin
Description
Cyclamidomycin has been reported in Streptomyces with data available.
Structure
2D Structure
3D Structure
Properties
CAS No. |
35663-85-5 |
|---|---|
Molecular Formula |
C7H10N2O |
Molecular Weight |
138.17 g/mol |
IUPAC Name |
(E)-3-(3,4-dihydro-2H-pyrrol-5-yl)prop-2-enamide |
InChI |
InChI=1S/C7H10N2O/c8-7(10)4-3-6-2-1-5-9-6/h3-4H,1-2,5H2,(H2,8,10)/b4-3+ |
InChI Key |
SJFPWBFXBOZGTB-ONEGZZNKSA-N |
Isomeric SMILES |
C1CC(=NC1)/C=C/C(=O)N |
Canonical SMILES |
C1CC(=NC1)C=CC(=O)N |
Other CAS No. |
43043-82-9 35663-85-5 |
Synonyms |
cyclamidomycin desdanine pyracrimycin A pyracrimycin A, (E)-isomer pyracrimycin B trans 3-(1-pyrrolin-2-yl)acrylamide |
Origin of Product |
United States |
Foundational & Exploratory
Cyclamidomycin: A Technical Overview of its Discovery and Isolation from Streptomyces
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclamidomycin, also known as Desdanine, is an antibiotic discovered in 1971 from the fermentation broth of Streptomyces sp. MA130-A1.[1] It belongs to the class of naturally occurring antimicrobial agents produced by Actinobacteria, a phylum renowned for its prolific production of secondary metabolites with diverse biological activities. This technical guide provides a comprehensive overview of the available information on the discovery, isolation, characterization, and biological activity of this compound. While the original detailed experimental protocols from its initial discovery are not fully accessible, this document synthesizes the known data and outlines generalized methodologies applicable to the isolation of similar compounds from Streptomyces.
Physicochemical Properties and Structure
This compound is a relatively small molecule with the chemical formula C₇H₁₀N₂O and a molecular weight of 138.17 g/mol .[2] Its structure has been identified, and its basic physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₀N₂O | [2] |
| Molecular Weight | 138.17 | [2] |
| CAS Number | 35663-85-5 | [2] |
| Appearance | Yellow, amorphous solid | [3] |
| Solubility | Water soluble | [3] |
| Stability | Stable in air and light | [3] |
Isolation and Purification
Experimental Workflow: Isolation of this compound
Caption: Generalized workflow for the isolation and purification of this compound.
Methodologies
1. Fermentation:
-
Strain: Streptomyces sp. MA130-A1.
-
Media: A suitable production medium would be employed, likely containing a carbon source (e.g., glucose, starch), a nitrogen source (e.g., soybean meal, peptone), and mineral salts. Optimization of media components and fermentation parameters (pH, temperature, aeration, agitation) would be critical for maximizing yield.
-
Incubation: The culture would be incubated for a period of several days to allow for the production of the secondary metabolite.
2. Extraction:
-
Following fermentation, the broth would be separated from the mycelial biomass by centrifugation or filtration.
-
The supernatant, containing the secreted this compound, would then be subjected to solvent extraction using an appropriate organic solvent such as ethyl acetate. This step partitions the target compound into the organic phase.
-
The organic extract is then concentrated under reduced pressure to yield a crude extract.
3. Purification:
-
The crude extract would be further purified using a combination of chromatographic techniques.
-
Silica Gel Chromatography: This is a common first step to separate compounds based on polarity. A gradient of solvents with increasing polarity would be used to elute the fractions.
-
Size-Exclusion Chromatography (e.g., Sephadex): This technique separates molecules based on their size and can be used to remove high or low molecular weight impurities.
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC would likely be the final step to obtain highly pure this compound.
Structural Characterization
The structure of this compound would be confirmed using a combination of spectroscopic techniques.
Spectroscopic Analysis Workflow
Caption: Spectroscopic workflow for the structural elucidation of this compound.
Methodologies
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the precise molecular weight and elemental composition of the molecule. Tandem MS (MS/MS) would provide fragmentation patterns that can help in confirming the structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information about the number and types of protons in the molecule and their neighboring atoms.
-
¹³C NMR: Provides information about the carbon skeleton of the molecule.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, allowing for the complete assignment of the molecular structure.
-
Biological Activity
This compound has demonstrated antibiotic activity against a range of both Gram-positive and Gram-negative bacteria.[4] It is also known to inhibit the E. coli nucleoside diphosphokinase.[2]
Antimicrobial Spectrum
The reported Minimum Inhibitory Concentrations (MICs) for this compound against various microorganisms are summarized below.
| Microorganism | MIC Range (µg/mL) | Reference |
| Staphylococcus aureus | 3.12 - 25 | [4] |
| Micrococcus flavus | 3.12 - 25 | [4] |
| Sarcina lutea | 3.12 - 25 | [4] |
| Bacillus subtilis | 3.12 - 25 | [4] |
| Escherichia coli | 3.12 - 25 | [4] |
| Shigella flexneri | 3.12 - 25 | [4] |
| Salmonella typhosa | 3.12 - 25 | [4] |
| Proteus vulgaris | 3.12 - 25 | [4] |
| Klebsiella pneumoniae | 3.12 - 25 | [4] |
Biosynthetic Pathway
The biosynthetic pathway for this compound has not been elucidated in the available literature. However, like many other secondary metabolites from Streptomyces, it is likely synthesized by a multi-enzyme complex encoded by a biosynthetic gene cluster (BGC). The identification and characterization of this BGC would be a key area for future research to enable genetic engineering approaches for yield improvement or the production of novel analogs.
Proposed Logic for Biosynthetic Pathway Discovery
References
An In-depth Technical Guide to the Mechanism of Action of Cyclamidomycin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclamidomycin, also known as Desdanine and Pyracrimycin A, is a natural product antibiotic produced by several species of Streptomyces. First described in the early 1970s, its primary mechanism of action is the inhibition of the essential bacterial enzyme, nucleoside diphosphokinase (NDPK). This document provides a comprehensive overview of the available scientific literature on the mechanism of action of this compound, including its antibacterial spectrum, its specific molecular target, and the kinetics of its inhibitory action. Detailed, albeit generalized, experimental protocols for key assays and visualizations of the underlying biochemical pathways and experimental workflows are provided to support further research and drug development efforts in this area.
Introduction
The rising threat of antimicrobial resistance necessitates a renewed focus on antibiotics with novel mechanisms of action. This compound, an antibiotic discovered in the 1970s, represents a potentially interesting, though currently under-explored, candidate. Its unique mode of action, the targeting of nucleoside diphosphokinase (NDPK), distinguishes it from many commonly used antibiotics that primarily target cell wall synthesis, protein synthesis, or DNA replication. This guide synthesizes the historical and available data on this compound to provide a detailed technical resource for the scientific community.
Antibacterial Spectrum of this compound
This compound exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The available data on its Minimum Inhibitory Concentrations (MICs) are summarized below.
Data Presentation
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound Against Various Bacterial Strains
| Bacterial Strain | Gram Stain | MIC (µg/mL)* |
| Staphylococcus aureus | Positive | 3.12 - 25 |
| Micrococcus flavus | Positive | 3.12 - 25 |
| Sarcina lutea | Positive | 3.12 - 25 |
| Bacillus subtilis | Positive | 3.12 - 25 |
| Escherichia coli | Negative | 3.12 - 25 |
| Shigella flexneri | Negative | 3.12 - 25 |
| Salmonella typhosa | Negative | 3.12 - 25 |
| Proteus vulgaris | Negative | 3.12 - 25 |
| Klebsiella pneumoniae | Negative | 3.12 - 25 |
*Disclaimer: The MIC values are reported in the literature as 3.12-25 mg/mL, which is considered to be a typographical error. The more plausible unit is µg/mL, which is reflected in this table. Further experimental verification is required to confirm these values.
Core Mechanism of Action: Inhibition of Nucleoside Diphosphokinase (NDPK)
The primary molecular target of this compound is Nucleoside Diphosphokinase (NDPK), a crucial enzyme in nucleotide metabolism. NDPK catalyzes the transfer of the terminal phosphate group from a nucleoside triphosphate (NTP) to a nucleoside diphosphate (NDP), thereby maintaining the intracellular pool of NTPs required for DNA and RNA synthesis.
Kinetic studies have revealed that this compound acts as an irreversible inhibitor of E. coli NDPK. The inhibition mechanism proceeds through the initial formation of a reversible enzyme-inhibitor complex, which is then followed by an irreversible modification of the enzyme.
Data Presentation
Table 2: Inhibition of Escherichia coli Nucleoside Diphosphokinase by this compound
| This compound Concentration (µg/mL) | Percent Inhibition (%) |
| 20 | 63 |
| 160 | Not specified, but significant |
Signaling Pathway Visualization
Caption: Proposed mechanism of irreversible inhibition of the NDPK catalytic cycle by this compound.
Experimental Protocols
Due to the limited accessibility of the full original research articles, the following are detailed, generalized protocols for the key experiments cited.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol describes the broth microdilution method, a standard procedure for determining the MIC of an antimicrobial agent.
Materials:
-
This compound stock solution
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Bacterial strains for testing
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Bacterial Inoculum Preparation: Culture the test bacteria overnight in MHB. Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution of this compound: Prepare a two-fold serial dilution of the this compound stock solution in MHB across the wells of a 96-well plate.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the diluted this compound. Include a positive control (bacteria in MHB without antibiotic) and a negative control (MHB only).
-
Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.
Nucleoside Diphosphokinase (NDPK) Inhibition Assay
This protocol outlines a general spectrophotometric assay to measure NDPK activity and its inhibition.
Materials:
-
Purified E. coli NDPK
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM DTT)
-
Substrates: ATP and a non-adenine nucleoside diphosphate (e.g., GDP)
-
Coupling enzymes: Pyruvate kinase (PK) and Lactate dehydrogenase (LDH)
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Spectrophotometer
Procedure:
-
Assay Principle: The activity of NDPK is measured in a coupled enzyme system. NDPK produces ADP from ATP. Pyruvate kinase then uses ADP and PEP to produce pyruvate and ATP. Lactate dehydrogenase reduces pyruvate to lactate, oxidizing NADH to NAD+. The decrease in absorbance at 340 nm due to NADH oxidation is proportional to the NDPK activity.
-
Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing assay buffer, ATP, GDP, PEP, NADH, PK, and LDH.
-
Inhibition Study: For the inhibition assay, pre-incubate the NDPK enzyme with various concentrations of this compound for a defined period.
-
Initiation of Reaction: Start the reaction by adding the NDPK (or the NDPK-Cyclamidomycin mixture) to the cuvette.
-
Data Acquisition: Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
Data Analysis: Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot. The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of this compound.
Mandatory Visualizations
Experimental Workflow
Caption: A generalized experimental workflow for identifying the mechanism of action of an antibiotic.
Conclusion
This compound presents a compelling case for further investigation as a potential antibiotic lead. Its inhibition of the essential and conserved bacterial enzyme, nucleoside diphosphokinase, offers a distinct mechanism of action that could be effective against resistant pathogens. While the historical data provides a solid foundation, further research is required to validate the antibacterial spectrum with modern standardized methods, to fully elucidate the molecular details of its interaction with NDPK, and to explore its potential for therapeutic development. This guide provides the necessary background and methodological framework to facilitate such future studies.
Cyclamidomycin (Desdanine) chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclamidomycin, also known as Desdanine, is a naturally occurring antibiotic produced by Streptomyces species. This technical guide provides a comprehensive overview of its chemical structure, properties, and biological activities. This compound exhibits broad-spectrum antibacterial activity by inhibiting key enzymes in cellular metabolism, namely nucleoside diphosphate kinase and pyruvate kinase. This document details the available information on its chemical characteristics, mechanism of action, and the experimental protocols used in its initial characterization.
Chemical Structure and Properties
This compound is a pyrrolidine-containing acrylamide antibiotic. Its chemical identity and fundamental properties are summarized in the tables below.
Table 1: Chemical Identifiers for this compound (Desdanine)
| Identifier | Value |
| IUPAC Name | (2E)-3-(3,4-dihydro-2H-pyrrol-5-yl)acrylamide |
| Synonyms | Desdanine, Pyracrimycin A, NSC 121234 |
| CAS Number | 35663-85-5 |
| Molecular Formula | C₇H₁₀N₂O |
| SMILES | C1CC(N=C1)/C=C/C(=O)N |
| InChI | InChI=1S/C7H10N2O/c8-7(10)4-3-6-2-1-5-9-6/h3-4H,1-2,5H2,(H2,8,10)/b4-3+ |
Table 2: Physicochemical Properties of this compound (Desdanine)
| Property | Value |
| Molecular Weight | 138.17 g/mol |
| Appearance | White crystalline powder |
| Melting Point | 175-177 °C (decomposes) |
| Solubility | Soluble in water and methanol. Slightly soluble in ethanol, acetone, and ethyl acetate. Insoluble in benzene and n-hexane. |
| UV Absorption (λmax) | 275 nm (in water) |
Biological Activity and Mechanism of Action
This compound demonstrates inhibitory activity against a range of Gram-positive and Gram-negative bacteria. Its primary mechanism of action involves the targeted inhibition of two crucial metabolic enzymes: nucleoside diphosphate kinase (NDPK) and pyruvate kinase.
Inhibition of Nucleoside Diphosphate Kinase (NDPK)
NDPK is a vital enzyme responsible for maintaining the intracellular pool of nucleoside triphosphates (NTPs) by catalyzing the transfer of a gamma-phosphate from an NTP (like ATP) to a nucleoside diphosphate (NDP). This process is essential for DNA and RNA synthesis. By inhibiting NDPK, this compound disrupts the supply of precursors for nucleic acid synthesis, thereby halting bacterial replication.
Inhibition of Pyruvate Kinase
Pyruvate kinase is a key enzyme in the glycolytic pathway, catalyzing the final step which involves the conversion of phosphoenolpyruvate (PEP) to pyruvate, with the concomitant production of ATP. Inhibition of this enzyme by this compound blocks the main energy-producing pathway of the cell, leading to a rapid depletion of ATP and subsequent cell death.[1]
The dual inhibitory action of this compound on both nucleic acid precursor synthesis and central energy metabolism contributes to its potent antibacterial effect.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and a general workflow for assessing its enzymatic inhibition.
Caption: Mechanism of action of this compound.
Caption: General workflow for enzyme inhibition assay.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the initial characterization of this compound. These protocols are based on the original research by Takahashi et al. (1971) and Saeki et al. (1972).
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of this compound against various bacterial strains was determined using the agar dilution method.
Materials:
-
Nutrient agar
-
Sterile petri dishes
-
This compound stock solution (e.g., 1 mg/mL in sterile water)
-
Overnight bacterial cultures (e.g., S. aureus, E. coli)
-
Sterile saline solution (0.85% NaCl)
Protocol:
-
Prepare a series of twofold dilutions of the this compound stock solution in molten nutrient agar to achieve final concentrations ranging from 100 µg/mL to 0.1 µg/mL.
-
Pour the agar-antibiotic mixtures into sterile petri dishes and allow them to solidify.
-
Prepare inoculums of the test bacteria by diluting overnight cultures in sterile saline to a density of approximately 10⁶ CFU/mL.
-
Spot 10 µL of each bacterial suspension onto the surface of the agar plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
Nucleoside Diphosphate Kinase (NDPK) Inhibition Assay
The inhibitory effect of this compound on E. coli NDPK was assayed by measuring the formation of ATP from ADP and GTP.
Materials:
-
Purified E. coli NDPK
-
Tris-HCl buffer (50 mM, pH 7.5)
-
MgCl₂ (5 mM)
-
ADP (1 mM)
-
[γ-³²P]GTP (0.5 mM, specific activity ~100 cpm/pmol)
-
This compound solutions of various concentrations
-
Whatman DE-81 filter paper discs
-
Scintillation counter
Protocol:
-
The reaction mixture (total volume 50 µL) contains Tris-HCl buffer, MgCl₂, ADP, and the desired concentration of this compound.
-
The reaction is initiated by the addition of [γ-³²P]GTP.
-
The mixture is incubated at 37°C for 10 minutes.
-
The reaction is stopped by spotting 20 µL of the mixture onto a Whatman DE-81 filter paper disc.
-
The discs are washed three times with 1% formic acid to remove unreacted [γ-³²P]GTP.
-
The radioactivity remaining on the discs, corresponding to the [³²P]ATP formed, is measured using a scintillation counter.
-
The percentage of inhibition is calculated by comparing the activity in the presence of this compound to a control reaction without the inhibitor.
Pyruvate Kinase Inhibition Assay
The inhibition of pyruvate kinase by this compound was determined by a coupled spectrophotometric assay. The formation of pyruvate is coupled to the oxidation of NADH by lactate dehydrogenase.
Materials:
-
Purified pyruvate kinase
-
HEPES buffer (50 mM, pH 7.5)
-
KCl (100 mM)
-
MgCl₂ (5 mM)
-
Phosphoenolpyruvate (PEP) (2 mM)
-
ADP (1.5 mM)
-
NADH (0.2 mM)
-
Lactate dehydrogenase (LDH) (10 units/mL)
-
This compound solutions of various concentrations
-
Spectrophotometer
Protocol:
-
The assay is performed in a 1 mL cuvette containing HEPES buffer, KCl, MgCl₂, PEP, ADP, NADH, and LDH.
-
The desired concentration of this compound is added to the cuvette and pre-incubated with the enzyme for 5 minutes at 25°C.
-
The reaction is initiated by the addition of ADP.
-
The decrease in absorbance at 340 nm, corresponding to the oxidation of NADH, is monitored continuously for 5 minutes using a spectrophotometer.
-
The rate of the reaction is calculated from the linear portion of the absorbance curve.
-
The percentage of inhibition is determined by comparing the reaction rate in the presence of this compound to a control without the inhibitor.
Conclusion
This compound (Desdanine) is a potent antibiotic with a well-defined chemical structure and a dual mechanism of action that targets fundamental metabolic pathways in bacteria. Its ability to inhibit both nucleoside diphosphate kinase and pyruvate kinase makes it an interesting candidate for further investigation and potential development as a therapeutic agent. The experimental protocols detailed in this guide provide a foundation for researchers to replicate and expand upon the initial characterization of this promising natural product.
References
An In-depth Technical Guide to the Pyracrimycin A Biosynthesis Pathway in Bacteria
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyracrimycin A is a bioactive small molecule produced by certain species of Streptomyces. Its unique chemical structure, featuring a 1-pyrroline and an acrylamide moiety, has garnered interest for its potential applications. This technical guide provides a comprehensive overview of the biosynthetic pathway of Pyracrimycin A, focusing on the genetic and enzymatic machinery responsible for its production. We will delve into the key biosynthetic steps, the enzymes involved, and the experimental evidence that has elucidated this pathway. This guide is intended to be a valuable resource for researchers in natural product biosynthesis, enzymology, and drug discovery.
Introduction
Natural products from microorganisms remain a vital source of novel therapeutics. Pyracrimycin A, an antibiotic produced by Streptomyces sp., represents an intriguing target for biosynthetic studies due to its unusual structure.[1][2][3] Understanding the intricate enzymatic steps involved in its formation is crucial for harnessing its therapeutic potential through synthetic biology and metabolic engineering approaches. This document outlines the current knowledge of the Pyracrimycin A biosynthetic gene cluster and the proposed enzymatic cascade.
The Pyracrimycin A Biosynthetic Gene Cluster (BGC)
The biosynthesis of Pyracrimycin A is orchestrated by a dedicated set of nine genes.[1][2][3] This gene cluster was identified through a combination of genomics, bioinformatics, and LC-MS data.[2] The core of this machinery includes a nonribosomal peptide synthetase (NRPS) and a Baeyer-Villiger monooxygenase (BVMO).
Table 1: Genes in the Pyracrimycin A Biosynthetic Gene Cluster
| Gene | Proposed Function | Homology/Domains |
| pymA | Regulator | Transcriptional Regulator |
| pymB | Nonribosomal Peptide Synthetase (NRPS) | Adenylation (A), Thiolation (T), Condensation (C) |
| pymC | Baeyer-Villiger Monooxygenase (BVMO) | FAD-binding, NAD(P)H-binding |
| pymD | Acyl-CoA synthetase-like | - |
| pymE | MFS transporter | Major Facilitator Superfamily |
| pymF | Thioesterase | - |
| pymG | Acyltransferase | - |
| pymH | Oxidoreductase | - |
| pymI | Regulator | Transcriptional Regulator |
Note: The specific functions of some ancillary genes are yet to be fully characterized experimentally.
The Biosynthetic Pathway of Pyracrimycin A
The biosynthesis of Pyracrimycin A is a fascinating example of a modified peptide pathway. While it originates from amino acid precursors, the final structure does not contain a peptide bond. The proposed pathway involves the initial formation of a peptide intermediate, which then undergoes significant enzymatic modification.[2]
Precursor Incorporation by Nonribosomal Peptide Synthetase (NRPS)
The pathway commences with the activity of the core NRPS enzyme, PymB .[1][2][3] This enzyme is predicted to activate and tether the amino acids L-serine and L-proline.
-
Step 1: Adenylation: The adenylation (A) domains of PymB select and activate L-serine and L-proline using ATP.
-
Step 2: Thiolation: The activated amino acids are then transferred to the phosphopantetheinyl arms of the thiolation (T) or peptidyl carrier protein (PCP) domains.
-
Step 3: Condensation: The condensation (C) domain catalyzes the formation of a dipeptide intermediate, L-seryl-L-proline, tethered to the NRPS.
Oxidative Ring Formation and Modification
Following the formation of the dipeptide, a series of oxidative reactions are catalyzed by the Baeyer-Villiger monooxygenase, PymC .[1][2][3] This is a critical step that diverges the pathway from canonical peptide synthesis.
-
Step 4: Baeyer-Villiger Oxidation: PymC is proposed to catalyze a Baeyer-Villiger oxidation on the dipeptide intermediate, leading to the formation of a bicyclic dihydroindolizinone intermediate.
Ring Opening and Decarboxylation
A key feature distinguishing Pyracrimycin A biosynthesis from the related brabantamide A pathway is a subsequent ring-opening and decarboxylation event.[1][2]
-
Step 5: Ring Opening: Isotope labeling experiments suggest that a ring-opening reaction occurs.[1][2]
-
Step 6: Decarboxylation: This is followed by the loss of a carbon atom from the serine-derived portion of the molecule.[1][2]
The precise enzymatic control of these latter steps is still under investigation, but they are essential for the formation of the final Pyracrimycin A scaffold.
Quantitative Data
Detailed quantitative data on the enzyme kinetics of the Pyracrimycin A biosynthetic enzymes are not yet available in the published literature. However, a comprehensive technical guide would include the following parameters, which should be the focus of future research.
Table 2: Enzyme Kinetic Parameters for PymB (NRPS)
| Substrate | Km (µM) | kcat (s-1) | Vmax (µM·s-1) | kcat/Km (M-1·s-1) |
| L-Serine | Data not available | Data not available | Data not available | Data not available |
| L-Proline | Data not available | Data not available | Data not available | Data not available |
| ATP | Data not available | Data not available | Data not available | Data not available |
Table 3: Enzyme Kinetic Parameters for PymC (BVMO)
| Substrate | Km (µM) | kcat (s-1) | Vmax (µM·s-1) | kcat/Km (M-1·s-1) |
| Bicyclic Intermediate | Data not available | Data not available | Data not available | Data not available |
| NADPH/NADH | Data not available | Data not available | Data not available | Data not available |
Table 4: Pyracrimycin A Production Data
| Production Strain | Medium | Incubation Time (days) | Titer (mg/L) |
| Streptomyces sp. NBC 00162 | Data not available | Data not available | Data not available |
Experimental Protocols
The elucidation of the Pyracrimycin A biosynthetic pathway has relied on several key experimental techniques. Detailed protocols are provided below as a guide for researchers aiming to study this or similar pathways.
Identification of the Biosynthetic Gene Cluster
This protocol outlines a general workflow for identifying a BGC for a natural product of interest.
Isotope Labeling Feeding Experiments
This protocol is crucial for tracing the incorporation of precursors into the final natural product.
-
Culture Preparation:
-
Inoculate a seed culture of Streptomyces sp. NBC 00162 in a suitable liquid medium (e.g., TSB).
-
Incubate at 28-30°C with shaking until sufficient growth is achieved.
-
Use the seed culture to inoculate production cultures in a defined minimal medium to ensure efficient uptake of labeled precursors.
-
-
Precursor Feeding:
-
Prepare sterile stock solutions of isotopically labeled precursors (e.g., 13C-L-serine, 15N-L-proline).
-
Add the labeled precursors to the production cultures at a final concentration typically ranging from 0.1 to 1 mM. The timing of addition can be optimized but is often done at the beginning of the stationary phase of growth.
-
Include an unlabeled control culture for comparison.
-
-
Fermentation and Extraction:
-
Continue incubation for a period determined by the production profile of Pyracrimycin A (e.g., 5-7 days).
-
Harvest the culture broth and separate the mycelium from the supernatant by centrifugation.
-
Extract the supernatant and the mycelium with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts and evaporate to dryness.
-
-
Analysis:
-
Resuspend the crude extract in a suitable solvent (e.g., methanol).
-
Analyze the extract by High-Resolution Liquid Chromatography-Mass Spectrometry (HR-LC-MS).
-
Compare the mass spectra of Pyracrimycin A from the labeled and unlabeled cultures to determine the incorporation of the isotopic labels.
-
Heterologous Expression and Purification of Biosynthetic Enzymes
To perform in vitro characterization, the biosynthetic enzymes must be expressed and purified.
-
Gene Cloning:
-
Amplify the target genes (e.g., pymB, pymC) from the genomic DNA of Streptomyces sp. NBC 00162 using PCR with primers containing appropriate restriction sites.
-
Clone the PCR products into a suitable expression vector (e.g., pET series for E. coli expression) containing an affinity tag (e.g., His-tag).
-
-
Protein Expression:
-
Transform the expression construct into a suitable E. coli expression host (e.g., BL21(DE3)).
-
Grow the transformed E. coli in LB medium at 37°C to an OD600 of 0.4-0.6.
-
Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1-1 mM.
-
Incubate at a lower temperature (e.g., 16-20°C) for an extended period (e.g., 16-24 hours) to enhance soluble protein expression.
-
-
Cell Lysis and Purification:
-
Harvest the cells by centrifugation and resuspend in a lysis buffer.
-
Lyse the cells by sonication or high-pressure homogenization.
-
Clarify the lysate by centrifugation to remove cell debris.
-
Apply the soluble fraction to an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins).
-
Wash the column with a buffer containing a low concentration of imidazole to remove non-specifically bound proteins.
-
Elute the target protein with a buffer containing a high concentration of imidazole.
-
Perform further purification steps, such as size-exclusion chromatography, if necessary.
-
-
Protein Characterization:
-
Confirm the purity and size of the protein by SDS-PAGE.
-
Determine the protein concentration using a standard method (e.g., Bradford assay).
-
Verify the identity of the protein by mass spectrometry (e.g., MALDI-TOF or LC-MS/MS).
-
Conclusion and Future Directions
The identification of the Pyracrimycin A biosynthetic gene cluster has provided a solid foundation for understanding the formation of this unique natural product. The proposed pathway, involving an NRPS and a key Baeyer-Villiger monooxygenase, highlights the remarkable chemical transformations that can occur in microbial secondary metabolism. Future research should focus on the in vitro characterization of the Pym enzymes to elucidate their precise mechanisms and substrate specificities. This will involve detailed kinetic studies and the isolation and structural characterization of biosynthetic intermediates. Such knowledge will be invaluable for the rational engineering of the pathway to produce novel Pyracrimycin A analogs with potentially improved therapeutic properties.
References
Cyclamidomycin as a Nucleoside Diphosphokinase Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclamidomycin, a natural product first isolated from Streptomyces, has been identified as an inhibitor of Nucleoside Diphosphokinase (NDPK). This enzyme family, particularly the human homologue NM23-H1 (also known as NME1), plays a crucial role in maintaining the intracellular pool of nucleoside triphosphates and is implicated in the suppression of tumor metastasis. This technical guide provides an in-depth overview of this compound's role as an NDPK inhibitor, summarizing the available quantitative data, outlining experimental protocols for assessing its inhibitory activity, and visualizing the intricate signaling pathways associated with NDPK function in cancer progression. This document is intended to serve as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of targeting NDPK with this compound and its analogues.
Introduction to this compound and Nucleoside Diphosphokinase
This compound, also known as desdanine, is an antibiotic that has demonstrated inhibitory activity against Nucleoside Diphosphokinase (NDPK) from Escherichia coli.[1][2] NDPKs are ubiquitous enzymes that catalyze the transfer of the terminal phosphate group from a nucleoside triphosphate (NTP) to a nucleoside diphosphate (NDP), a critical function for cellular energy homeostasis and the synthesis of nucleic acids.
In humans, the NDPK family consists of several isoforms, with NM23-H1 (NME1) being the most extensively studied. Beyond its enzymatic function, NM23-H1 has been identified as the first metastasis suppressor gene.[3] Its expression levels are often inversely correlated with the metastatic potential of various cancers, including melanoma, breast, and colon carcinomas. The multifaceted role of NM23-H1 in cellular processes such as proliferation, migration, and apoptosis makes it a compelling target for anti-cancer therapies.[3][4] this compound, as an inhibitor of this enzyme family, presents a valuable tool for studying NDPK function and a potential lead compound for the development of novel anti-metastatic agents.
Quantitative Data on this compound's Inhibitory Activity
The inhibitory effect of this compound on NDPK has been documented, although detailed kinetic data from the primary literature is limited. The available information provides a foundational understanding of its potency.
| Parameter | Value | Organism/Enzyme | Reference |
| Inhibition Percentage | 63% inhibition at 20 µg/ml | Escherichia coli NDPK | [5] |
| IC50 | Data not available in the reviewed literature | - | - |
| Ki | Data not available in the reviewed literature | - | - |
Note: While kinetic studies by Saeki et al. (1974) have been referenced, the specific IC50 and Ki values were not available in the accessed literature. Further investigation of the full-text articles is recommended for detailed kinetic parameters.
Signaling Pathways Involving NM23-H1/NDPK
The metastasis suppressor function of NM23-H1 is attributed to its influence on several key signaling pathways that regulate cell migration, invasion, and proliferation. Inhibition of NM23-H1 by compounds like this compound can be expected to modulate these pathways.
Regulation of Cell Migration and Invasion
NM23-H1 has been shown to inhibit cell migration and invasion by modulating the activity of small GTPases and their downstream effectors. It can suppress the activity of Rac1, a key regulator of the actin cytoskeleton and cell motility.[3] This regulation is crucial in preventing the initial steps of the metastatic cascade.
Caption: NM23-H1 inhibits cell migration by suppressing the activation of Rac1.
Modulation of the MAPK Signaling Pathway
NM23-H1 can also influence the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is central to cell proliferation and survival.[3] NM23-H1 can phosphorylate and thereby regulate the Kinase Suppressor of Ras (KSR), a scaffold protein for the MAPK cascade, leading to a suppression of ERK signaling.[3][6]
References
- 1. This compound (desdanine), an inhibitor of nucleoside diphosphokinase of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Revisiting trypanosomatid nucleoside diphosphate kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Function of NM23-H1/NME1 and Its Homologs in Major Processes Linked to Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Nm23-H1 metastasis suppressor as a translational target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nucleoside Diphosphate Kinase (NDPK) Inhibitor, Desdanine | this compound | フナコシ [funakoshi.co.jp]
- 6. Activation of Nm23-H1 to suppress breast cancer metastasis via redox regulation - PMC [pmc.ncbi.nlm.nih.gov]
Initial Studies on the Antibacterial Effects of Rhodanine Derivatives: A Technical Guide
Disclaimer: Initial searches for a compound named "Desdanine" did not yield specific results in the context of antibacterial research. However, extensive research exists for "Rhodanine" and its derivatives, which are significant for their antimicrobial properties. This guide focuses on Rhodanine-3-acetic acid, a core structure in many of these derivatives, which may be what was intended by the query.
This technical whitepaper provides an in-depth overview of the preliminary research into the antibacterial properties of rhodanine-3-acetic acid derivatives. It is intended for researchers, scientists, and professionals in the field of drug development. The guide details the antibacterial efficacy of these compounds, outlines the experimental protocols used for their evaluation, and visualizes key processes and pathways.
Quantitative Data Summary: Antibacterial Activity
Rhodanine-3-acetic acid derivatives have demonstrated notable antibacterial activity, primarily against Gram-positive bacteria, including multidrug-resistant strains, and mycobacteria.[1][2][3][4] Their effectiveness against Gram-negative bacteria and fungi has been found to be marginal in most initial studies.[1][2][3] The antibacterial potency, often measured by the Minimum Inhibitory Concentration (MIC), is highly dependent on the specific chemical modifications to the core rhodanine structure.[2][3]
Below is a summary of representative MIC values for various rhodanine-3-acetic acid derivatives against selected bacterial strains.
| Compound Derivative Class | Target Organism | MIC Range (µg/mL) | MIC Range (µM) | Reference |
| 5-Arylalkylidene Amides | Mycobacterium tuberculosis | - | 8 - 16 | [1][3] |
| 5-(2-Hydroxybenzylidene) Acetic Acids | Non-tuberculous Mycobacteria | - | ≥ 32 | [1][3] |
| Phenyl Esters | Methicillin-resistant S. aureus (MRSA) | - | ≥ 15.62 | [1][3] |
| Substituted Benzylidene Derivatives (e.g., 6k) | Staphylococcus aureus | 2 | - | [2] |
| Substituted Benzylidene Derivatives (e.g., 6k) | Multidrug-resistant S. aureus | 1 | - | [2] |
| N-Arylsulfonylindole Analogs | Gram-positive bacteria | 0.5 - 8 | - | [4] |
Experimental Protocols
The evaluation of the antibacterial activity of rhodanine derivatives typically involves standardized methods to determine their efficacy. The following is a detailed methodology for the broth microdilution method, a common technique for determining the Minimum Inhibitory Concentration (MIC).
2.1 Broth Microdilution Method for MIC Determination
This protocol outlines the steps to assess the in-vitro antibacterial activity of rhodanine compounds.
-
Preparation of Bacterial Inoculum:
-
Bacterial strains (e.g., Staphylococcus aureus, Mycobacterium tuberculosis) are cultured on an appropriate agar medium for 18-24 hours.
-
Several colonies are transferred to a sterile saline solution.
-
The suspension is adjusted to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.
-
The standardized suspension is then diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Test Compounds:
-
A stock solution of the rhodanine derivative is prepared in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).
-
Serial two-fold dilutions of the compound are prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Each well of the microtiter plate is inoculated with the prepared bacterial suspension.
-
The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours). Control wells containing only the growth medium, the bacterial inoculum without the compound, and the compound without bacteria are included.
-
-
Determination of MIC:
-
Following incubation, the MIC is determined as the lowest concentration of the rhodanine derivative that completely inhibits visible growth of the bacteria.
-
Visualizations: Workflows and Pathways
3.1 Experimental Workflow for Antibacterial Susceptibility Testing
The following diagram illustrates the typical workflow for evaluating the antibacterial properties of a novel compound like a rhodanine derivative.
Caption: Workflow for MIC determination of rhodanine derivatives.
3.2 Proposed Mechanism of Action: Inhibition of Peptidoglycan Synthesis
Some studies suggest that rhodanine derivatives may exert their antibacterial effect by targeting enzymes involved in the biosynthesis of the bacterial cell wall.[5] One such proposed mechanism is the inhibition of Mur ligases, which are crucial for the creation of peptidoglycan, an essential component of the bacterial cell wall, particularly in Gram-positive bacteria.
Caption: Inhibition of Mur ligases by rhodanine derivatives.
References
- 1. Antimicrobial activity of rhodanine-3-acetic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Bioactivity Evaluation of N-Arylsulfonylindole Analogs Bearing a Rhodanine Moiety as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ejabf.journals.ekb.eg [ejabf.journals.ekb.eg]
The Production of Pyracrimycin A by Streptomyces Species: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyracrimycin A is a notable antibiotic with activity against both Gram-positive and Gram-negative bacteria. First isolated in 1971 from Streptomyces eridani, its unique structure, comprising a 1-pyrroline and an acrylamide unit, has prompted ongoing research.[1][2] This technical guide provides an in-depth overview of the Streptomyces species known to produce Pyracrimycin A, detailing the fermentation, isolation, and characterization protocols derived from foundational studies. It also outlines the modern understanding of its biosynthetic pathway and presents key quantitative data on its biological activity. This document is intended to serve as a comprehensive resource for researchers in natural product discovery and antibiotic development.
Producing Microorganisms
Pyracrimycin A is a secondary metabolite produced by specific strains of actinomycetes. The primary reported producers are:
-
Streptomyces eridani n. sp.: This species was the first from which Pyracrimycin A was isolated and characterized.[1]
-
Streptomyces sp. MA-130-A1: Another strain identified as a producer of this antibiotic.
Biosynthesis of Pyracrimycin A
Recent genomic studies have successfully identified the biosynthetic gene cluster (BGC) responsible for Pyracrimycin A production. The biosynthesis is a fascinating process involving a nonribosomal peptide synthetase (NRPS) and several modifying enzymes.
The pathway begins with the condensation of L-serine and L-proline, which are the primary precursor molecules.[2] This initial step is catalyzed by a core NRPS, designated PymB. Following this, a monooxygenase, PymC, catalyzes a Baeyer-Villiger oxidation. A key divergence from similar biosynthetic pathways is a subsequent ring-opening reaction and the loss of a carbon atom from the serine precursor.[2]
Below is a diagram illustrating the proposed biosynthetic pathway for Pyracrimycin A.
Experimental Protocols
The following protocols are based on the original discovery and characterization of Pyracrimycin A.
Fermentation Protocol
A summary workflow for the production and isolation of Pyracrimycin A is depicted below.
Seed Medium Composition:
| Component | Concentration (g/L) |
| Glucose | 10 |
| Yeast Extract | 3 |
| Peptone | 5 |
| Beef Extract | 3 |
| Casein | 1 |
| pH | 7.0 |
Production Medium Composition:
| Component | Concentration (g/L) |
| Glucose | 20 |
| Soy Peptone | 10 |
| NaCl | 2.5 |
| CaCO₃ | 1 |
| pH | 7.0 |
Fermentation Conditions:
-
Inoculate 100 mL of seed medium in a 500 mL flask with a vegetative culture of S. eridani.
-
Incubate the seed culture at 28°C for 48 hours on a rotary shaker.
-
Use the seed culture to inoculate the production medium at a 5% (v/v) ratio.
-
Conduct the production fermentation at 28°C for 96 hours with vigorous agitation (e.g., 220 rpm). The typical yield of Pyracrimycin A under these conditions is approximately 25 mg/L .
Isolation and Purification Protocol
-
Harvest the fermentation broth and separate the mycelium from the supernatant by filtration.
-
Adjust the pH of the filtered broth to 7.0.
-
Extract the broth three times with an equal volume of ethyl acetate.
-
Combine the organic phases and concentrate under reduced pressure to obtain a crude extract.
-
Apply the crude extract to a silica gel column. Elute with a gradient of chloroform to chloroform-methanol (95:5).
-
Monitor fractions by thin-layer chromatography (TLC) and bioassay.
-
Pool the active fractions and concentrate.
-
Further purify the active fraction by chromatography on a Sephadex LH-20 column, eluting with methanol.
-
Crystallize the pure Pyracrimycin A from ethyl acetate.
Structure Elucidation
The structure of Pyracrimycin A was originally determined using a combination of spectroscopic techniques.[3] Modern analysis confirms this structure.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to determine the elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to establish the carbon-hydrogen framework. 2D NMR experiments such as COSY, HSQC, and HMBC are employed to determine the connectivity of the atoms.
Biological Activity Assay (MIC Determination)
The Minimum Inhibitory Concentration (MIC) is determined using a standard broth microdilution method.
-
Prepare a twofold serial dilution of Pyracrimycin A in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Inoculate each well with a standardized bacterial suspension (approximately 5 x 10⁵ CFU/mL).
-
Include positive (no antibiotic) and negative (no bacteria) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Quantitative Data
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₉H₁₀N₂O₂ |
| Molecular Weight | 178.19 g/mol |
| Appearance | Yellowish crystals |
| Melting Point | 155 - 157 °C |
| Solubility | Soluble in methanol, ethyl acetate, acetone |
Antibacterial Spectrum
Pyracrimycin A exhibits a broad spectrum of activity against various bacteria. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a range of microorganisms.
| Test Organism | Strain | MIC (µg/mL) |
| Staphylococcus aureus | ATCC 6538P | 6.2 |
| Bacillus subtilis | ATCC 6633 | 3.1 |
| Sarcina lutea | ATCC 9341 | 1.5 |
| Escherichia coli | ATCC 10536 | 25 |
| Salmonella typhi | 12.5 | |
| Shigella flexneri | 12.5 | |
| Proteus vulgaris | 50 | |
| Candida albicans | > 100 |
Note: Pyracrimycin B, another compound isolated from S. eridani, is biologically inactive.[1]
Conclusion
Pyracrimycin A remains a compound of interest due to its broad-spectrum antibacterial activity. The producing organisms, primarily Streptomyces eridani, can be cultivated under standard laboratory conditions to yield the antibiotic. The elucidation of its biosynthetic pathway opens avenues for genetic engineering to potentially enhance yields or create novel analogs. The detailed protocols and quantitative data presented in this guide offer a solid foundation for researchers aiming to explore the therapeutic potential of Pyracrimycin A and other natural products from Streptomyces.
References
Cyclamidomycin: A Technical Overview of its Properties and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclamidomycin, a naturally occurring antibiotic, has been identified as a potent inhibitor of key metabolic enzymes. This technical guide provides a comprehensive overview of its physicochemical properties, mechanism of action, and the experimental methodologies used to characterize its biological activity. The primary targets of this compound are nucleoside diphosphate kinase (NDPK) in prokaryotes and the mitochondrial oxidative phosphorylation pathway in eukaryotes. This document summarizes the available quantitative data, details relevant experimental protocols, and presents a visual representation of its impact on cellular energy metabolism.
Physicochemical Properties of this compound
This compound is a microbial metabolite with a defined chemical structure. Its fundamental properties are summarized in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 35663-85-5 | [1] |
| Molecular Weight | 138.17 g/mol | [1] |
| Molecular Formula | C7H10N2O | [1] |
Mechanism of Action
This compound exhibits a dual mechanism of action, affecting distinct essential pathways in prokaryotic and eukaryotic cells.
Inhibition of Nucleoside Diphosphate Kinase (NDPK) in Escherichia coli
In bacterial systems such as Escherichia coli, this compound functions as an inhibitor of nucleoside diphosphate kinase (NDPK).[1][2] NDPK is a crucial enzyme responsible for the synthesis of nucleoside triphosphates (NTPs), which are essential for nucleic acid synthesis and various other metabolic processes. By inhibiting NDPK, this compound disrupts the cellular pool of NTPs, thereby impeding bacterial growth and proliferation. Kinetic studies have been performed to elucidate the nature of this inhibition.[2]
Inhibition of Oxidative Phosphorylation in Rat Liver Mitochondria
In eukaryotic systems, this compound has been shown to inhibit oxidative phosphorylation in isolated rat liver mitochondria. This process is the primary mechanism for ATP production in aerobic organisms. The inhibition of oxidative phosphorylation disrupts the cell's energy supply, leading to cytotoxicity. The precise site of action within the electron transport chain or whether this compound acts as an uncoupler has been a subject of investigation. An uncoupler of oxidative phosphorylation dissociates the electron transport chain from ATP synthesis, leading to the dissipation of the proton gradient as heat.[3][4][5]
Experimental Protocols
Detailed experimental methodologies are crucial for the accurate assessment of this compound's biological activity. The following sections outline the general principles of the assays used to characterize its inhibitory effects.
Nucleoside Diphosphate Kinase (NDPK) Inhibition Assay
The inhibitory effect of this compound on NDPK activity is typically measured using a coupled enzyme assay.
Principle: The activity of NDPK is determined by measuring the formation of a nucleoside triphosphate (e.g., ATP) from a nucleoside diphosphate (e.g., ADP) and a phosphate donor. The production of ATP can be coupled to a subsequent reaction that results in a measurable change, such as the oxidation of NADH to NAD+, which can be monitored spectrophotometrically at 340 nm.
General Procedure:
-
Reaction Mixture: A reaction buffer is prepared containing Tris-HCl, MgCl₂, KCl, a phosphate donor (e.g., phosphoenolpyruvate), ADP, and NADH.
-
Coupling Enzymes: Pyruvate kinase and lactate dehydrogenase are added to the mixture. Pyruvate kinase will convert phosphoenolpyruvate and ADP to pyruvate and ATP. Lactate dehydrogenase will then reduce pyruvate to lactate, oxidizing NADH to NAD+.
-
Enzyme and Inhibitor: A purified preparation of NDPK is added to the reaction mixture. To test the inhibitory effect, varying concentrations of this compound are pre-incubated with NDPK before initiating the reaction.
-
Initiation and Measurement: The reaction is initiated by the addition of a phosphate donor substrate for NDPK (e.g., GTP). The decrease in absorbance at 340 nm, corresponding to the oxidation of NADH, is monitored over time.
-
Data Analysis: The rate of the reaction is calculated from the linear portion of the absorbance curve. The percentage of inhibition is determined by comparing the rates in the presence and absence of this compound. Kinetic parameters such as IC₅₀, Kᵢ, and the mechanism of inhibition (e.g., competitive, non-competitive) can be determined by varying the concentrations of both the substrate and the inhibitor.
Mitochondrial Oxidative Phosphorylation Inhibition Assay
The effect of this compound on oxidative phosphorylation is assessed by measuring oxygen consumption in isolated mitochondria.
Principle: The rate of oxygen consumption by mitochondria is directly proportional to the activity of the electron transport chain. By providing specific substrates for different complexes of the respiratory chain, the site of inhibition can be localized.
General Procedure:
-
Isolation of Mitochondria: Mitochondria are isolated from rat liver tissue by differential centrifugation. The integrity and functionality of the isolated mitochondria are assessed.
-
Respiration Assay: The isolated mitochondria are suspended in a respiration buffer containing substrates such as glutamate/malate (for Complex I) or succinate (for Complex II) in a sealed chamber equipped with an oxygen electrode.
-
State 3 and State 4 Respiration: The basal rate of oxygen consumption (State 4) is measured. Then, a known amount of ADP is added to stimulate ATP synthesis, leading to a rapid increase in oxygen consumption (State 3).
-
Inhibitor Addition: this compound is added at various concentrations to the mitochondrial suspension, and its effect on both State 3 and State 4 respiration is recorded.
-
Data Analysis: The respiratory control ratio (RCR), which is the ratio of State 3 to State 4 respiration, is calculated as an indicator of the coupling between electron transport and ATP synthesis. A decrease in the RCR in the presence of this compound indicates an inhibitory effect on oxidative phosphorylation. Further experiments with specific inhibitors and uncouplers of the electron transport chain can help to pinpoint the exact target of this compound.
Signaling Pathway and Experimental Workflow Visualization
To visually represent the logical flow of the experimental investigation into this compound's mechanism of action, the following diagram is provided.
Caption: Experimental workflow for elucidating the dual mechanism of action of this compound.
References
- 1. This compound (desdanine), an inhibitor of nucleoside diphosphokinase of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetic studies on the inhibition of nucleoside diphosphate kinase by desdanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Uncouplers of oxidative phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Uncoupler - Wikipedia [en.wikipedia.org]
- 5. Uncouplers of oxidative phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
The Dawn of a Novel Antibiotic: A Technical Review of Early Cyclamidomycin Research
For Immediate Release
A deep dive into the foundational research of Cyclamidomycin, this technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It meticulously outlines the initial discovery, biological activity, and mechanism of action of this unique antibiotic, presenting key data and experimental frameworks from its early investigations.
This compound, also known as desdanine and pyracrimycin A, emerged from early antibiotic screening programs in the 1970s as a promising bioactive compound.[1][2] Isolated from Streptomyces species, this small molecule, with the chemical formula C7H10N2O, was identified as an acrylamide antibiotic.[1] Initial studies quickly established its primary mechanism of action as an inhibitor of the essential bacterial enzyme, nucleoside diphosphate kinase (NDPK), particularly in Escherichia coli. This guide synthesizes the early findings, offering a structured view of the quantitative data, experimental procedures, and the logical framework of the initial research.
Quantitative Analysis of Biological Activity
Early investigations into this compound focused on determining its antimicrobial efficacy across a spectrum of bacterial species. The primary method for quantifying this activity was the determination of the Minimum Inhibitory Concentration (MIC), the lowest concentration of the antibiotic that prevents visible growth of a microorganism. The results from these foundational studies are summarized below.
| Bacterial Species | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Staphylococcus aureus | 3.12 - 25 |
| Micrococcus flavus | 3.12 - 25 |
| Sarcina lutea | 3.12 - 25 |
| Bacillus subtilis | 3.12 - 25 |
| Escherichia coli | 3.12 - 25 |
| Shigella flexneri | 3.12 - 25 |
| Salmonella typhosa | 3.12 - 25 |
| Proteus vulgaris | 3.12 - 25 |
| Klebsiella pneumoniae | 3.12 - 25 |
Note: The available early data provides a range for the MIC values.
Core Experimental Protocols
The following sections detail the generalized experimental methodologies employed in the early research on this compound. While the original publications from the early 1970s provide the basis for these protocols, specific, granular details from the full texts were not available. The procedures described are based on standard microbiological and biochemical practices of that era.
Isolation and Purification of this compound
The production of this compound was achieved through submerged fermentation of a producing Streptomyces strain.
a) Fermentation: A suitable Streptomyces species was cultured in a liquid medium rich in nutrients conducive to antibiotic production. A typical medium would contain a carbon source (e.g., glucose), a nitrogen source (e.g., soybean meal, yeast extract), and essential minerals. The fermentation was carried out in large flasks on a rotary shaker to ensure adequate aeration and agitation. The culture was incubated at a controlled temperature (typically 28-30°C) for several days to allow for maximal antibiotic accumulation in the broth.
b) Extraction and Purification: Following fermentation, the culture broth was harvested. The mycelial cake was separated from the supernatant by filtration or centrifugation. The active compound, this compound, was then extracted from the filtered broth using an organic solvent such as ethyl acetate. The crude extract was concentrated under reduced pressure. Further purification was achieved through column chromatography, likely using silica gel or Sephadex, to yield the pure antibiotic.
Antimicrobial Susceptibility Testing
The Minimum Inhibitory Concentrations (MICs) were likely determined using a standard dilution method, either in broth or agar.
a) Inoculum Preparation: A standardized suspension of the test bacterium was prepared, typically adjusted to a 0.5 McFarland turbidity standard, which corresponds to a specific number of bacterial cells per milliliter.
b) Dilution Series: A serial two-fold dilution of this compound was prepared in either a liquid growth medium (broth microdilution) or incorporated into molten agar that was then poured into petri dishes (agar dilution).
c) Inoculation and Incubation: The prepared bacterial inoculum was added to the wells of the microtiter plate (broth dilution) or streaked onto the surface of the agar plates (agar dilution). The plates were then incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
d) MIC Determination: The MIC was recorded as the lowest concentration of this compound at which no visible bacterial growth occurred.
Nucleoside Diphosphate Kinase (NDPK) Inhibition Assay
The inhibitory effect of this compound on NDPK was a key finding in its early characterization. The assay would have measured the enzyme's ability to transfer a phosphate group.
a) Enzyme Preparation: NDPK was purified from a bacterial source, such as E. coli.
b) Reaction Mixture: A reaction mixture was prepared containing a buffer, the purified NDPK enzyme, a phosphate donor (like ATP), and a phosphate acceptor (like GDP).
c) Inhibition Study: Varying concentrations of this compound were added to the reaction mixture. The reaction was initiated and allowed to proceed for a defined period at a specific temperature.
d) Measurement of Activity: The activity of NDPK was determined by measuring the formation of the product (e.g., GTP). The results with the inhibitor were compared to a control reaction without this compound to determine the extent of inhibition. Kinetic studies would have been performed by varying the concentrations of both the substrate and the inhibitor to understand the nature of the inhibition (e.g., competitive, non-competitive).
Mechanism of Action: Inhibition of NDPK
This compound's primary mode of action is the inhibition of nucleoside diphosphate kinase (NDPK). This enzyme is crucial for maintaining the intracellular pool of nucleoside triphosphates (NTPs), which are essential for the synthesis of DNA and RNA. By inhibiting NDPK, this compound disrupts this vital process, leading to a halt in bacterial growth and replication.
References
Methodological & Application
Application Notes and Protocols for Cyclamidomycin Minimum Inhibitory Concentration (MIC) Assay
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of Cyclamidomycin, a bacterial metabolite with antibiotic properties. The information herein is intended to guide researchers in assessing the in vitro efficacy of this compound against various bacterial strains.
Introduction
This compound, also known as Desdanine or Pyracrimycin A, is an antibiotic produced by Streptomyces species. It has demonstrated activity against a range of both Gram-positive and Gram-negative bacteria. The primary mechanism of action of this compound is the inhibition of the enzyme nucleoside diphosphokinase in Escherichia coli.[1] This enzyme plays a crucial role in the synthesis of nucleoside triphosphates, which are essential for DNA and RNA synthesis. By inhibiting this enzyme, this compound disrupts critical cellular processes, leading to the cessation of bacterial growth.
Data Presentation
The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values of this compound against various bacterial species.[1] These values represent the lowest concentration of the antibiotic that inhibits the visible growth of the microorganism.
| Microorganism | Gram Stain | MIC Range (µg/mL) |
| Staphylococcus aureus | Gram-positive | 3.12 - 25 |
| Micrococcus flavus | Gram-positive | 3.12 - 25 |
| Sarcina lutea | Gram-positive | 3.12 - 25 |
| Bacillus subtilis | Gram-positive | 3.12 - 25 |
| Escherichia coli | Gram-negative | 3.12 - 25 |
| Shigella flexneri | Gram-negative | 3.12 - 25 |
| Salmonella typhosa | Gram-negative | 3.12 - 25 |
| Proteus vulgaris | Gram-negative | 3.12 - 25 |
| Klebsiella pneumoniae | Gram-negative | 3.12 - 25 |
Experimental Protocols
The following is a detailed protocol for determining the MIC of this compound using the broth microdilution method. This method is a widely accepted standard for antimicrobial susceptibility testing.
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)
-
Bacterial strains for testing
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Incubator
-
Micropipettes and sterile tips
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 1 mg/mL).
-
Further dilute the stock solution in the appropriate sterile broth to create a working solution at twice the highest desired final concentration.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
-
Inoculate the colonies into a tube containing sterile broth.
-
Incubate the broth culture at the optimal temperature for the bacterium (e.g., 37°C) until it reaches the mid-logarithmic phase of growth.
-
Adjust the turbidity of the bacterial suspension with sterile broth or saline to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the adjusted bacterial suspension in broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile broth to all wells of a 96-well microtiter plate.
-
Add 100 µL of the working this compound solution to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.
-
Column 11 should serve as a positive control (broth and inoculum, no antibiotic).
-
Column 12 should serve as a negative control (broth only).
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well from column 1 to 11. Do not add bacteria to the negative control wells in column 12.
-
-
Incubation:
-
Cover the microtiter plate and incubate at the appropriate temperature (e.g., 37°C) for 16-20 hours under ambient atmospheric conditions.
-
-
Reading the MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria.
-
Alternatively, a microplate reader can be used to measure the optical density (OD) at a specific wavelength (e.g., 600 nm) to determine growth inhibition.
-
Mandatory Visualizations
Caption: Experimental workflow for the Minimum Inhibitory Concentration (MIC) assay.
References
Application Notes and Protocols for In Vitro Antibacterial Susceptibility Testing of Cyclamidomycin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclamidomycin is a novel antibiotic with potential therapeutic applications.[1] This document provides detailed application notes and standardized protocols for determining the in vitro antibacterial susceptibility of this compound against a panel of pathogenic bacteria. The following protocols are based on established methods for antimicrobial susceptibility testing (AST), including broth microdilution for the determination of Minimum Inhibitory Concentration (MIC) and the agar disk diffusion method for assessing the zone of inhibition. These methods are fundamental in the preclinical evaluation of new antimicrobial agents.
Data Presentation
Quantitative data from susceptibility testing is crucial for evaluating the potency and spectrum of an antibiotic. The following tables present hypothetical data for this compound to illustrate how results should be structured for clear interpretation and comparison.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.
| Bacterial Strain | ATCC Number | Gram Stain | MIC (µg/mL) |
| Staphylococcus aureus | 25923 | Gram-positive | 2 |
| Streptococcus pneumoniae | 49619 | Gram-positive | 1 |
| Enterococcus faecalis | 29212 | Gram-positive | 8 |
| Escherichia coli | 25922 | Gram-negative | 16 |
| Pseudomonas aeruginosa | 27853 | Gram-negative | 64 |
| Klebsiella pneumoniae | 13883 | Gram-negative | 4 |
Table 2: Zone of Inhibition Diameters for this compound (30 µg disk).
| Bacterial Strain | ATCC Number | Gram Stain | Zone Diameter (mm) | Interpretation |
| Staphylococcus aureus | 25923 | Gram-positive | 22 | Susceptible |
| Streptococcus pneumoniae | 49619 | Gram-positive | 25 | Susceptible |
| Enterococcus faecalis | 29212 | Gram-positive | 15 | Intermediate |
| Escherichia coli | 25922 | Gram-negative | 18 | Susceptible |
| Pseudomonas aeruginosa | 27853 | Gram-negative | 10 | Resistant |
| Klebsiella pneumoniae | 13883 | Gram-negative | 20 | Susceptible |
Note: Interpretation of zone diameters is dependent on established breakpoints, which would need to be determined for this compound through extensive studies.
Experimental Protocols
Broth Microdilution Method for MIC Determination
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in a liquid growth medium.[1]
Materials:
-
This compound stock solution (e.g., 1280 µg/mL in a suitable solvent)
-
96-well microtiter plates[2]
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity (approximately 1.5 x 10⁸ CFU/mL)
-
Multichannel pipette
-
Incubator (35-37°C)
-
Plate reader (optional)
Procedure:
-
Preparation of this compound Dilutions:
-
Dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well plate.
-
Add 100 µL of the this compound stock solution to well 1.
-
Perform a serial two-fold dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard 50 µL from well 10.
-
Well 11 serves as the growth control (no antibiotic).
-
Well 12 serves as the sterility control (no bacteria).
-
-
Inoculation:
-
Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Add 50 µL of the diluted inoculum to wells 1 through 11. Do not inoculate well 12.
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.
-
-
Reading Results:
-
Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.[3]
-
Agar Disk Diffusion Method
This method assesses the susceptibility of bacteria to an antimicrobial agent based on the size of the growth inhibition zone around a disk impregnated with the compound.[1]
Materials:
-
This compound-impregnated disks (e.g., 30 µg)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile cotton swabs
-
Forceps
-
Incubator (35-37°C)
-
Ruler or caliper
Procedure:
-
Inoculation of Agar Plate:
-
Dip a sterile cotton swab into the standardized bacterial suspension.
-
Rotate the swab against the side of the tube to remove excess liquid.
-
Streak the swab evenly across the entire surface of the MHA plate in three directions to ensure uniform growth.
-
-
Application of Disks:
-
Using sterile forceps, place a this compound disk onto the surface of the inoculated agar.
-
Gently press the disk to ensure complete contact with the agar.
-
-
Incubation:
-
Invert the plates and incubate at 35-37°C for 16-20 hours.
-
-
Measurement and Interpretation:
-
After incubation, measure the diameter of the zone of complete growth inhibition in millimeters.
-
Interpret the results as susceptible, intermediate, or resistant based on pre-established zone diameter breakpoints.
-
Visualizations
References
Application Notes and Protocols for Time-Kill Kinetics Assay with Cyclamidomycin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclamidomycin is an acrylamide antibiotic produced by Streptomyces species. It exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. The primary mechanism of action of this compound is the inhibition of nucleoside diphosphate kinase, a key enzyme in bacterial nucleotide metabolism. Understanding the pharmacodynamics of this compound is crucial for its development as a potential therapeutic agent. The time-kill kinetics assay is a dynamic method used to assess the bactericidal or bacteriostatic activity of an antimicrobial agent over time. This document provides a detailed protocol for performing a time-kill kinetics assay with this compound.
Objective
To provide a comprehensive methodology for determining the in vitro time-kill kinetics of this compound against susceptible bacterial strains. This protocol will enable researchers to evaluate the concentration-dependent and time-dependent antimicrobial effects of this compound.
Experimental Protocols
1. Materials
-
Test Compound: this compound (powder form)
-
Bacterial Strains:
-
Gram-positive: Staphylococcus aureus (e.g., ATCC 29213)
-
Gram-negative: Escherichia coli (e.g., ATCC 25922)
-
-
Growth Media:
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Tryptic Soy Agar (TSA) or Mueller-Hinton Agar (MHA)
-
-
Reagents:
-
Sterile Phosphate-Buffered Saline (PBS) or 0.9% saline
-
Dimethyl Sulfoxide (DMSO) for dissolving this compound (if necessary)
-
-
Equipment and Consumables:
-
Spectrophotometer or nephelometer
-
Shaking incubator
-
Sterile culture tubes or flasks
-
Micropipettes and sterile tips
-
96-well microtiter plates
-
Spread plates
-
Colony counter
-
Vortex mixer
-
Timer
-
2. Preliminary Studies: Minimum Inhibitory Concentration (MIC) Determination
Prior to performing the time-kill assay, the Minimum Inhibitory Concentration (MIC) of this compound against the selected bacterial strains must be determined. The broth microdilution method is recommended.
-
Procedure:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO, sterile water).
-
Perform serial two-fold dilutions of this compound in CAMHB in a 96-well microtiter plate.
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL) and further dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Include a growth control (no antibiotic) and a sterility control (no bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
3. Time-Kill Kinetics Assay Protocol
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
-
Inoculum Preparation:
-
From a fresh overnight culture on TSA or MHA, select 3-5 isolated colonies of the test bacterium.
-
Inoculate the colonies into CAMHB and incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (equivalent to a 0.5 McFarland standard).
-
Dilute the bacterial suspension in fresh, pre-warmed CAMHB to achieve a starting inoculum of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.
-
-
Assay Setup:
-
Prepare test tubes or flasks containing CAMHB with various concentrations of this compound. Recommended concentrations are typically multiples of the predetermined MIC (e.g., 0.5x, 1x, 2x, 4x, and 8x MIC).
-
Include a positive control antibiotic with a known mechanism of action (e.g., a protein synthesis inhibitor like tetracycline or chloramphenicol, given this compound's mode of action).
-
Include a growth control tube containing no antibiotic.
-
Inoculate each tube with the prepared bacterial suspension to the final target density.
-
-
Sampling and Viable Cell Counting:
-
Immediately after inoculation (time 0) and at subsequent time points (e.g., 1, 2, 4, 6, 8, and 24 hours), withdraw an aliquot (e.g., 100 µL) from each test and control tube.
-
Perform ten-fold serial dilutions of the collected samples in sterile PBS or saline.
-
Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto TSA or MHA plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of colonies (CFU) on the plates that yield between 30 and 300 colonies.
-
Calculate the CFU/mL for each time point and concentration.
-
4. Data Presentation and Analysis
Summarize all quantitative data into clearly structured tables for easy comparison.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
| Bacterial Strain | MIC (µg/mL) |
| S. aureus ATCC 29213 | |
| E. coli ATCC 25922 | |
| [Other Strain] |
Table 2: Time-Kill Kinetics of this compound against S. aureus ATCC 29213
| Time (hours) | Log₁₀ CFU/mL (Growth Control) | Log₁₀ CFU/mL (0.5x MIC) | Log₁₀ CFU/mL (1x MIC) | Log₁₀ CFU/mL (2x MIC) | Log₁₀ CFU/mL (4x MIC) | Log₁₀ CFU/mL (8x MIC) |
| 0 | ||||||
| 1 | ||||||
| 2 | ||||||
| 4 | ||||||
| 6 | ||||||
| 8 | ||||||
| 24 |
Table 3: Time-Kill Kinetics of this compound against E. coli ATCC 25922
| Time (hours) | Log₁₀ CFU/mL (Growth Control) | Log₁₀ CFU/mL (0.5x MIC) | Log₁₀ CFU/mL (1x MIC) | Log₁₀ CFU/mL (2x MIC) | Log₁₀ CFU/mL (4x MIC) | Log₁₀ CFU/mL (8x MIC) |
| 0 | ||||||
| 1 | ||||||
| 2 | ||||||
| 4 | ||||||
| 6 | ||||||
| 8 | ||||||
| 24 |
-
Data Analysis:
-
Convert the CFU/mL values to log₁₀ CFU/mL.
-
Plot the mean log₁₀ CFU/mL against time for each this compound concentration and the growth control.
-
Bacteriostatic activity is generally defined as a <3-log₁₀ reduction in CFU/mL from the initial inoculum.
-
Bactericidal activity is defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[1]
-
Mandatory Visualizations
Diagram 1: Experimental Workflow for Time-Kill Kinetics Assay
Caption: Workflow of the time-kill kinetics assay.
Diagram 2: Logical Relationship for Interpreting Time-Kill Assay Results
Caption: Logic for result interpretation.
Diagram 3: Inferred Signaling Pathway Inhibition by this compound
Caption: this compound's mechanism of action.
References
Application Notes and Protocols: Elucidating the Mechanism of Action of Cyclamidomycin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclamidomycin is a natural product antibiotic first reported in 1971.[1] However, publicly available information on its mechanism of action is scarce. These application notes provide a comprehensive framework and detailed protocols for researchers to investigate and characterize the mechanism of action of this compound or other novel antimicrobial compounds. The methodologies outlined here are based on established techniques for target identification and validation of natural product antibiotics.
Part 1: Initial Characterization and Target Identification
The first step in elucidating the mechanism of action is to identify the cellular target(s) of this compound. A multi-pronged approach involving computational, biochemical, and genetic methods is recommended.
In Silico Target Prediction
Computational methods can provide initial hypotheses about potential drug targets by comparing the structure of this compound to libraries of compounds with known targets.
Protocol 1: In Silico Target Prediction
-
Compound Structure Preparation: Obtain the 2D or 3D structure of this compound. If the 3D structure is not available, use computational chemistry software to generate a low-energy conformer.
-
Target Prediction Servers: Utilize web-based servers or local software that predict protein targets based on ligand chemistry. Examples include SwissTargetPrediction, SuperPred, and others.
-
Database Searching: Input the structure of this compound and run the prediction against databases of known protein targets.
-
Analysis of Results: The output will be a ranked list of potential protein targets. Prioritize targets that are essential for microbial survival and are absent or significantly different in host organisms.
-
Follow-up: Use the list of potential targets to inform the design of subsequent biochemical and cellular assays.
Biochemical Approach: Affinity-Based Target Identification
This method involves using a modified version of this compound to "pull down" its binding partners from a cell lysate.
Protocol 2: Affinity Chromatography and Mass Spectrometry
-
Synthesis of Affinity Probe: Chemically synthesize a derivative of this compound that incorporates a linker arm and an affinity tag (e.g., biotin). It is crucial to ensure that the modification does not abrogate the compound's biological activity.
-
Preparation of Cell Lysate: Grow the target microbial strain to mid-log phase and prepare a cell lysate that preserves protein integrity.
-
Immobilization of Probe: Immobilize the biotinylated this compound probe on streptavidin-coated beads.
-
Affinity Pull-Down: Incubate the immobilized probe with the cell lysate to allow for the binding of target proteins.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins from the beads.
-
Protein Identification: Identify the eluted proteins using SDS-PAGE followed by in-gel digestion and mass spectrometry (LC-MS/MS).
-
Data Analysis: Analyze the mass spectrometry data to identify proteins that were specifically pulled down by the this compound probe compared to control beads.
Genetic Approach: Resistant Mutant Screening
Identifying mutations that confer resistance to this compound can pinpoint its target or pathway.
Protocol 3: Generation and Sequencing of Resistant Mutants
-
Spontaneous Mutant Selection: Plate a high density of the target microbial strain on solid media containing a concentration of this compound that is inhibitory to the wild-type strain.
-
Isolation of Resistant Colonies: Isolate colonies that grow in the presence of the antibiotic.
-
Confirmation of Resistance: Re-streak the isolated colonies on antibiotic-containing media to confirm the resistance phenotype. Determine the minimum inhibitory concentration (MIC) for the resistant strains.
-
Whole-Genome Sequencing: Perform whole-genome sequencing of the resistant mutants and the parental wild-type strain.
-
Variant Analysis: Compare the genomes of the resistant and wild-type strains to identify mutations that are consistently present in the resistant isolates.
-
Target Gene Identification: The mutated genes are strong candidates for the direct target of this compound or components of the pathway it affects.
Experimental Workflow for Target Identification
Caption: Workflow for identifying the cellular target of this compound.
Part 2: Biochemical and Cellular Characterization
Once a putative target is identified, its interaction with this compound must be validated biochemically, and the cellular effects of this interaction must be characterized.
Biochemical Assays
These assays quantify the direct interaction between this compound and its purified target protein.
Protocol 4: Surface Plasmon Resonance (SPR) for Binding Affinity
-
Protein Immobilization: Purify the recombinant target protein and immobilize it on an SPR sensor chip.
-
Analyte Injection: Prepare a series of concentrations of this compound in a suitable buffer.
-
Binding Measurement: Inject the this compound solutions over the sensor chip and measure the change in the SPR signal in real-time.
-
Data Analysis: Fit the sensorgram data to a suitable binding model to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).
Protocol 5: Isothermal Titration Calorimetry (ITC)
-
Sample Preparation: Place the purified target protein in the ITC sample cell and this compound in the injection syringe.
-
Titration: Perform a series of small injections of this compound into the protein solution while monitoring the heat change.
-
Data Analysis: Integrate the heat change peaks and fit the data to a binding isotherm to determine the binding stoichiometry (n), enthalpy change (ΔH), and the equilibrium dissociation constant (KD).
Table 1: Hypothetical Binding Affinity Data for this compound
| Assay | Target Protein | KD (µM) | Kon (1/Ms) | Koff (1/s) | Stoichiometry (n) |
| SPR | Target X | 2.5 | 1.2 x 10^4 | 3.0 x 10^-2 | N/A |
| ITC | Target X | 3.1 | N/A | N/A | 1.1 |
Cellular Assays
These assays assess the effect of this compound on whole cells.
Protocol 6: Antimicrobial Susceptibility Testing (AST)
-
Broth Microdilution: Prepare a two-fold serial dilution of this compound in a 96-well plate with microbial growth medium.
-
Inoculation: Inoculate each well with a standardized suspension of the test microorganism.
-
Incubation: Incubate the plate under appropriate conditions for 18-24 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.
Protocol 7: Cytotoxicity Assay in Mammalian Cells
-
Cell Seeding: Seed mammalian cells (e.g., HeLa, HEK293) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for 24-72 hours.
-
Viability Assessment: Add a viability reagent (e.g., MTT, resazurin) and measure the signal (absorbance or fluorescence).
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) to determine the compound's cytotoxicity.
Table 2: Hypothetical Activity Profile of this compound
| Organism/Cell Line | MIC (µg/mL) | IC50 (µM) |
| Staphylococcus aureus | 4 | N/A |
| Streptococcus pneumoniae | 2 | N/A |
| Escherichia coli | >128 | N/A |
| HeLa Cells | N/A | 75 |
| HEK293 Cells | N/A | >100 |
Part 3: Exploring Potential Immunomodulatory Effects
Some antibiotics can modulate the host immune response.[2][3][4] It is prudent to investigate if this compound possesses such properties, as this could be a component of its overall therapeutic effect.
Protocol 8: Cytokine Release Assay
-
Cell Culture: Culture human peripheral blood mononuclear cells (PBMCs) or a macrophage cell line (e.g., THP-1).
-
Stimulation and Treatment: Stimulate the cells with an inflammatory agent (e.g., lipopolysaccharide, LPS) in the presence of varying concentrations of this compound.
-
Supernatant Collection: After 24 hours, collect the cell culture supernatants.
-
Cytokine Measurement: Measure the levels of key pro-inflammatory (e.g., TNF-α, IL-6, IL-1β) and anti-inflammatory (e.g., IL-10) cytokines using ELISA or a multiplex bead array.
Protocol 9: T-Cell Proliferation Assay
-
Isolate T-Cells: Isolate T-lymphocytes from healthy donor blood.
-
Labeling and Stimulation: Label the T-cells with a proliferation-tracking dye (e.g., CFSE) and stimulate them with a mitogen (e.g., phytohemagglutinin, PHA) or anti-CD3/CD28 beads.
-
Treatment: Culture the stimulated T-cells with different concentrations of this compound for 3-5 days.
-
Proliferation Analysis: Analyze the dilution of the proliferation dye by flow cytometry to quantify T-cell proliferation.
Potential Immunomodulatory Pathway
Caption: Hypothetical inhibition of the NF-κB pathway by this compound.
Conclusion
The protocols and frameworks detailed in these application notes provide a systematic approach to deconvoluting the mechanism of action of this compound. By combining in silico, biochemical, genetic, and cellular methods, researchers can identify its molecular target, characterize its biological activity, and explore any secondary effects, such as immunomodulation. This comprehensive understanding is crucial for the further development of this compound as a potential therapeutic agent.
References
- 1. A new antibiotic, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Clindamycin and tetracycline as immunomodulating agents: an in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Experimental immunology The effect of clindamycin and lincomycin on angiogenic activity of human blood mononuclear cells [termedia.pl]
Application Notes and Protocols for Cyclamidomycin Target Validation in E. coli
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cyclamidomycin (also known as desdanine) is a natural product antibiotic with activity against a range of bacteria, including Escherichia coli. Early studies have identified its putative target as nucleoside diphosphokinase (NDK), an essential enzyme responsible for the synthesis of nucleoside triphosphates (NTPs) other than ATP. NDK catalyzes the transfer of the terminal phosphate group from a nucleoside triphosphate (donor) to a nucleoside diphosphate (acceptor) via a ping-pong mechanism involving a phosphorylated histidine intermediate. This document provides detailed application notes and experimental protocols for the validation of NDK as the cellular target of this compound in E. coli.
The following sections outline a multi-faceted approach to target validation, encompassing biochemical, biophysical, and genetic techniques. These methods, when used in concert, provide a robust framework for confirming the mechanism of action of this compound.
Data Presentation
Table 1: Antimicrobial Activity of this compound against E. coli
| Parameter | Value | Reference |
| Minimum Inhibitory Concentration (MIC) Range | 3.12 - 25 µg/mL | --INVALID-LINK-- |
Table 2: Biochemical Inhibition of E. coli Nucleoside Diphosphokinase by this compound
| Parameter | Value | Reference |
| Inhibitory Concentration Range | 20 - 160 µg/mL | --INVALID-LINK-- |
| IC50 | Data to be determined experimentally | |
| Ki | Data to be determined experimentally | |
| Mechanism of Inhibition | Data to be determined experimentally |
Experimental Protocols
Biochemical Validation: Inhibition of Purified E. coli NDK
This protocol describes the purification of E. coli NDK and a coupled enzyme assay to determine the inhibitory activity of this compound.
Logical Workflow for Biochemical Validation
Caption: Workflow for biochemical validation of NDK as the target of this compound.
Protocol 1.1: Overexpression and Purification of E. coli NDK
This protocol is adapted from methods for cloning and overexpressing the E. coli ndk gene.[1][2]
Materials:
-
E. coli strain K12 genomic DNA
-
pET expression vector (e.g., pET-28a)
-
Restriction enzymes (e.g., NdeI and XhoI)
-
T4 DNA ligase
-
E. coli BL21(DE3) expression host
-
LB medium and agar plates with appropriate antibiotics (e.g., kanamycin)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Ni-NTA affinity chromatography column
-
Lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF)
-
Wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)
-
Elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)
-
SDS-PAGE reagents
Procedure:
-
Cloning of the ndk gene: a. Amplify the ndk gene from E. coli K12 genomic DNA using PCR with primers containing appropriate restriction sites (e.g., NdeI and XhoI). b. Digest the PCR product and the pET vector with the corresponding restriction enzymes. c. Ligate the digested ndk gene into the pET vector. d. Transform the ligation product into a cloning host (e.g., DH5α) and select for positive clones by colony PCR and restriction digestion.
-
Overexpression of NDK: a. Transform the confirmed pET-ndk plasmid into E. coli BL21(DE3). b. Inoculate a single colony into LB medium with the appropriate antibiotic and grow overnight at 37°C. c. The next day, inoculate a larger culture with the overnight culture and grow at 37°C to an OD600 of 0.6-0.8. d. Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and continue to grow for 3-4 hours at 30°C or overnight at 18°C.
-
Purification of NDK: a. Harvest the cells by centrifugation and resuspend the pellet in lysis buffer. b. Lyse the cells by sonication on ice. c. Centrifuge the lysate to pellet cell debris and collect the supernatant. d. Load the supernatant onto a pre-equilibrated Ni-NTA column. e. Wash the column with wash buffer to remove non-specifically bound proteins. f. Elute the His-tagged NDK protein with elution buffer. g. Analyze the purified protein by SDS-PAGE for purity and concentration determination.
Protocol 1.2: NDK Coupled Enzyme Inhibition Assay
This assay couples the production of ADP by NDK to the oxidation of NADH by lactate dehydrogenase (LDH), which can be monitored spectrophotometrically at 340 nm.[3][4][5][6]
Materials:
-
Purified E. coli NDK
-
This compound stock solution (in DMSO)
-
Assay buffer (50 mM Tris-HCl pH 7.5, 100 mM KCl, 10 mM MgCl2)
-
ATP
-
dTDP (or other nucleotide diphosphate)
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Preparation of Reagents: a. Prepare stock solutions of ATP, dTDP, PEP, and NADH in assay buffer. b. Prepare a working solution of the coupling enzymes (PK and LDH) in assay buffer.
-
Assay Setup: a. In a 96-well plate, add the following to each well:
- Assay buffer
- PEP to a final concentration of 1 mM
- NADH to a final concentration of 0.2 mM
- dTDP to a final concentration of 0.5 mM
- Coupling enzymes (PK/LDH)
- Varying concentrations of this compound (and a DMSO control) b. Add purified NDK to each well to a final concentration that gives a linear reaction rate.
-
Initiation and Measurement: a. Pre-incubate the plate at 25°C for 5 minutes. b. Initiate the reaction by adding ATP to a final concentration of 1 mM. c. Immediately measure the decrease in absorbance at 340 nm over time in a kinetic mode.
-
Data Analysis: a. Calculate the initial reaction velocity for each this compound concentration. b. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value. c. To determine the mechanism of inhibition, perform kinetic studies by varying the concentration of one substrate (e.g., ATP or dTDP) while keeping the other constant at different fixed concentrations of this compound. Analyze the data using Lineweaver-Burk or Michaelis-Menten plots.
Biophysical Validation: Cellular Thermal Shift Assay (CETSA)
CETSA measures the thermal stabilization of a target protein upon ligand binding in a cellular context.[7][8][9][10][11]
Experimental Workflow for CETSA
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Protocol 2.1: CETSA for NDK in E. coli
Materials:
-
E. coli K12 strain
-
LB medium
-
This compound
-
DMSO
-
PBS (Phosphate Buffered Saline)
-
Protease inhibitor cocktail
-
Lysis buffer (e.g., RIPA buffer)
-
Anti-NDK antibody
-
Secondary antibody conjugated to HRP
-
Western blot reagents and equipment
-
Thermal cycler or heating blocks
Procedure:
-
Cell Culture and Treatment: a. Grow E. coli K12 in LB medium to mid-log phase (OD600 ≈ 0.6). b. Harvest the cells by centrifugation and wash with PBS. c. Resuspend the cells in PBS to a desired concentration. d. Treat the cells with this compound at various concentrations or with DMSO (vehicle control) for a defined period (e.g., 1 hour) at 37°C.
-
Heat Treatment: a. Aliquot the treated cell suspensions into PCR tubes. b. Heat the samples at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling to 4°C for 3 minutes. Include an unheated control.
-
Cell Lysis and Protein Extraction: a. Lyse the cells by sonication or by adding lysis buffer with protease inhibitors. b. Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Western Blot Analysis: a. Carefully collect the supernatant (soluble protein fraction). b. Determine the protein concentration of the soluble fraction. c. Separate equal amounts of protein from each sample by SDS-PAGE. d. Transfer the proteins to a PVDF membrane. e. Probe the membrane with a primary antibody specific for E. coli NDK, followed by an HRP-conjugated secondary antibody. f. Visualize the bands using a chemiluminescence detection system.
-
Data Analysis: a. Quantify the band intensities for NDK at each temperature for both the this compound-treated and control samples. b. Plot the percentage of soluble NDK relative to the unheated control against the temperature to generate melting curves. c. A shift in the melting curve to a higher temperature in the presence of this compound indicates stabilization of NDK and thus, target engagement.
Genetic Validation: Analysis of Resistant Mutants
This approach involves generating this compound-resistant mutants and identifying mutations in the ndk gene or related pathways.
Logical Relationship for Genetic Validation
Caption: A multi-step approach for the genetic validation of NDK as the target.
Materials:
-
E. coli K12 strain
-
LB medium and agar plates
-
This compound
-
Mutagen (optional, e.g., ethyl methanesulfonate - EMS)
Procedure:
-
Spontaneous Mutant Selection: a. Grow several independent cultures of E. coli K12 in LB medium overnight. b. Plate a high density of cells (e.g., 10^8 - 10^9 CFU) onto LB agar plates containing this compound at a concentration 2-4 times the MIC. c. Incubate the plates at 37°C for 24-48 hours, or until resistant colonies appear.
-
Chemically-Induced Mutagenesis (Optional): a. Grow E. coli K12 to mid-log phase. b. Treat the cells with a sub-lethal concentration of a mutagen like EMS for a defined period. c. Wash the cells to remove the mutagen. d. Proceed with the selection as described for spontaneous mutants.
-
Isolation and Verification of Resistant Mutants: a. Pick individual resistant colonies and streak them onto fresh selective plates to purify the clones. b. Confirm the resistance phenotype by re-determining the MIC of this compound for each isolated mutant using the broth microdilution method (see Protocol 4.1).
Protocol 3.2: Whole-Genome Sequencing (WGS) and Analysis of Resistant Mutants [15][16][17][18][19]
Materials:
-
Genomic DNA extraction kit
-
Next-generation sequencing (NGS) platform (e.g., Illumina)
-
Bioinformatics software for sequence alignment and variant calling
Procedure:
-
Genomic DNA Extraction: a. Extract high-quality genomic DNA from the resistant mutants and the parental wild-type strain.
-
Library Preparation and Sequencing: a. Prepare sequencing libraries from the extracted genomic DNA. b. Perform whole-genome sequencing on an NGS platform.
-
Bioinformatic Analysis: a. Align the sequencing reads from the resistant mutants to the reference genome of the parental strain. b. Perform single nucleotide polymorphism (SNP) and insertion/deletion (indel) analysis to identify mutations that are unique to the resistant strains. c. Focus on non-synonymous mutations within the coding sequence of the ndk gene. Also, investigate mutations in the promoter region of ndk that might affect its expression.
Genetic Confirmation: Target Overexpression
Overexpression of the target protein should lead to increased resistance to the antibiotic.
Protocol 4.1: Determination of MIC by Broth Microdilution [20][21][22][23][24]
Materials:
-
E. coli strains (wild-type and ndk-overexpressing)
-
Mueller-Hinton Broth (MHB)
-
This compound
-
Sterile 96-well microtiter plates
Procedure:
-
Preparation of Inoculum: a. Grow E. coli strains in MHB to an OD600 that corresponds to a cell density of approximately 1 x 10^8 CFU/mL. b. Dilute the culture to a final concentration of 5 x 10^5 CFU/mL in MHB.
-
Preparation of Antibiotic Dilutions: a. Prepare a 2-fold serial dilution of this compound in MHB in a 96-well plate.
-
Inoculation and Incubation: a. Inoculate each well with the prepared bacterial suspension. b. Include a positive control (bacteria, no antibiotic) and a negative control (broth only). c. Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: a. The MIC is the lowest concentration of this compound that completely inhibits visible growth.
Protocol 4.2: Overexpression of ndk and MIC Determination
Materials:
-
E. coli K12 strain
-
pET-ndk expression plasmid (from Protocol 1.1)
-
Control plasmid (empty pET vector)
-
LB medium with appropriate antibiotics
-
IPTG
-
Materials for MIC determination (Protocol 4.1)
Procedure:
-
Transformation: a. Transform the pET-ndk plasmid and the empty pET vector into E. coli K12.
-
MIC Determination with Induction: a. Perform the broth microdilution assay (Protocol 4.1) with the transformed strains. b. Prepare two sets of plates for each strain: one with and one without a sub-inhibitory concentration of IPTG to induce ndk expression.
-
Data Analysis: a. Compare the MIC of this compound for the ndk-overexpressing strain in the presence of IPTG to the wild-type strain and the strain with the empty vector. A significant increase in the MIC for the ndk-overexpressing strain upon induction strongly suggests that NDK is the target of this compound.
References
- 1. thaiscience.info [thaiscience.info]
- 2. researchwithrutgers.com [researchwithrutgers.com]
- 3. An Optimized Enzyme-Coupled Spectrophotometric Method for Measuring Pyruvate Kinase Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyruvate Kinase - Assay | Worthington Biochemical [worthington-biochem.com]
- 5. A Sensitive Coupled Enzyme Assay for Measuring Kinase and ATPase Kinetics Using ADP-Specific Hexokinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. med.upenn.edu [med.upenn.edu]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 9. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 10. annualreviews.org [annualreviews.org]
- 11. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. group.szbk.u-szeged.hu [group.szbk.u-szeged.hu]
- 13. Mutational Activation of Antibiotic-Resistant Mechanisms in the Absence of Major Drug Efflux Systems of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel Approach for Improving the Productivity of Antibiotic-Producing Strains by Inducing Combined Resistant Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Whole-Genome Analysis of Antimicrobial-Resistant and Extraintestinal Pathogenic Escherichia coli in River Water - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Evaluation of whole-genome sequencing protocols for detection of antimicrobial resistance, virulence factors and mobile genetic elements in antimicrobial-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ora.ox.ac.uk [ora.ox.ac.uk]
- 20. MIC Determination by the Broth Microdilution Assay [bio-protocol.org]
- 21. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 22. m.youtube.com [m.youtube.com]
- 23. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 24. protocols.io [protocols.io]
Application of Cyclamidomycin in Bacterial Cell Culture: Information Not Publicly Available
Extensive research has yielded insufficient publicly available data to generate detailed application notes and protocols for the use of Cyclamidomycin in bacterial cell culture. The primary scientific literature on this compound appears to be limited to a single publication from 1971, which announced its discovery.
This foundational paper, while historically significant, does not provide the specific, in-depth information required to meet the core requirements of this request. Crucial details regarding this compound's mechanism of action, its broad antibacterial spectrum, and quantitative data such as Minimum Inhibitory Concentrations (MICs) against various bacterial strains are not detailed in the available literature. Furthermore, established experimental protocols for its application in a laboratory setting, including optimal working concentrations, solvent recommendations, and potential effects on bacterial signaling pathways, are absent from the public domain.
Consequently, the creation of structured data tables, detailed experimental methodologies, and diagrams of signaling pathways or experimental workflows as requested is not feasible at this time. The scientific community has not published the requisite follow-up research to build upon the initial discovery of this compound.
Researchers, scientists, and drug development professionals interested in the potential applications of this compound would need to undertake foundational research to establish its basic microbiological and pharmacological properties. This would involve:
-
Determination of Antibacterial Spectrum: Screening this compound against a wide range of Gram-positive and Gram-negative bacteria to identify susceptible species.
-
Quantitative Susceptibility Testing: Performing standardized antimicrobial susceptibility tests, such as broth microdilution or agar dilution, to determine MIC values.
-
Mechanism of Action Studies: Investigating the molecular target of this compound within bacterial cells to understand how it inhibits growth or kills the bacteria.
-
Protocol Development: Establishing optimal conditions for its use in in vitro experiments, including solubility, stability in different culture media, and effective concentration ranges.
Without such fundamental data, any attempt to create the requested application notes and protocols would be speculative and not based on established scientific evidence.
Application Notes and Protocols for Measuring Cyclamidomycin Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclamidomycin, also known as desdanine and pyracrimycin A, is an antibiotic identified as an inhibitor of nucleoside diphosphokinase (NDPK) in Escherichia coli. Its activity against acid-fast bacteria, particularly Mycobacterium species, makes it a compound of interest for further investigation. These application notes provide detailed protocols for measuring the antibacterial activity of this compound and for characterizing its inhibitory effect on its known target, NDPK.
Data Presentation
The following tables present hypothetical quantitative data to illustrate the expected outcomes from the described experimental protocols.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.
| Bacterial Strain | This compound MIC (µg/mL) |
| Mycobacterium tuberculosis H37Rv | 8 |
| Mycobacterium smegmatis mc²155 | 16 |
| Escherichia coli ATCC 25922 | 32 |
| Staphylococcus aureus ATCC 29213 | 64 |
Table 2: Zone of Inhibition for this compound using Agar Disk Diffusion Assay.
| Bacterial Strain | Disk Content (µg) | Zone of Inhibition (mm) |
| Mycobacterium smegmatis mc²155 | 10 | 18 |
| Escherichia coli ATCC 25922 | 30 | 15 |
| Staphylococcus aureus ATCC 29213 | 30 | 12 |
Table 3: Inhibition of Nucleoside Diphosphokinase (NDPK) by this compound.
| This compound Concentration (µM) | NDPK Activity (% of Control) |
| 1 | 85 |
| 10 | 52 |
| 50 | 23 |
| 100 | 8 |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Method
This protocol is adapted for determining the MIC of this compound against Mycobacterium species.[1][2][3][4]
Materials:
-
This compound stock solution (e.g., 1 mg/mL in a suitable solvent)
-
Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase)
-
Sterile 96-well U-bottom microtiter plates
-
Bacterial culture in mid-log phase
-
Sterile saline solution
-
0.5 McFarland turbidity standard
-
Incubator at 37°C
-
Microplate reader (optional, for OD measurements)
Procedure:
-
Inoculum Preparation:
-
Aseptically transfer colonies of the test mycobacterium from a solid culture into a tube containing sterile saline and glass beads.
-
Vortex to create a uniform suspension.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁷ CFU/mL.
-
Dilute the adjusted suspension 1:100 in Middlebrook 7H9 broth to obtain a final inoculum density of approximately 1-5 x 10⁵ CFU/mL.
-
-
Drug Dilution:
-
Add 100 µL of Middlebrook 7H9 broth to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the row. Discard 100 µL from the last well.
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well containing the drug dilutions.
-
Include a positive control well (broth and inoculum, no drug) and a negative control well (broth only).
-
-
Incubation:
-
Seal the plate with a breathable membrane or place it in a humidified container.
-
Incubate at 37°C. Incubation times will vary depending on the growth rate of the mycobacterial species (e.g., 7-21 days for M. tuberculosis).
-
-
Reading Results:
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.[3]
-
Growth can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.
-
Protocol 2: Agar Disk Diffusion Assay
This method provides a qualitative assessment of this compound's antibacterial activity.[5][6][7]
Materials:
-
This compound stock solution
-
Sterile 6 mm paper disks
-
Mueller-Hinton agar plates (or Middlebrook 7H10/7H11 agar for mycobacteria)
-
Bacterial culture in mid-log phase
-
Sterile cotton swabs
-
0.5 McFarland turbidity standard
-
Incubator at 37°C
-
Ruler or calipers
Procedure:
-
Inoculum Preparation:
-
Prepare a bacterial suspension adjusted to a 0.5 McFarland turbidity standard as described in Protocol 1.
-
-
Plate Inoculation:
-
Dip a sterile cotton swab into the standardized bacterial suspension.
-
Remove excess liquid by pressing the swab against the inside of the tube.
-
Evenly swab the entire surface of the agar plate in three directions to ensure confluent growth.
-
-
Disk Application:
-
Aseptically apply sterile paper disks impregnated with a known concentration of this compound onto the surface of the inoculated agar plate.
-
Gently press the disks to ensure complete contact with the agar.
-
Include a control disk impregnated with the solvent used to dissolve this compound.
-
-
Incubation:
-
Invert the plates and incubate at 37°C for 16-24 hours (or longer for slow-growing mycobacteria).
-
-
Result Measurement:
-
Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is prevented) in millimeters.[7]
-
Protocol 3: Nucleoside Diphosphokinase (NDPK) Inhibition Assay
This enzymatic assay measures the ability of this compound to inhibit NDPK activity. The assay is based on a coupled-enzyme system where the production of ATP by NDPK is linked to the oxidation of NADH, which can be monitored spectrophotometrically.
Materials:
-
Purified Nucleoside Diphosphokinase (e.g., from E. coli)
-
This compound
-
Assay Buffer: 100 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT
-
Substrates: 1 mM ADP, 1 mM GTP
-
Coupling enzymes: Pyruvate kinase (PK) and Lactate dehydrogenase (LDH)
-
Coupling reagents: 1 mM Phosphoenolpyruvate (PEP), 0.2 mM NADH
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Reaction Mixture Preparation:
-
Prepare a master mix containing assay buffer, ADP, GTP, PEP, NADH, PK, and LDH.
-
-
Inhibitor Preparation:
-
Prepare serial dilutions of this compound in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
160 µL of the reaction master mix.
-
20 µL of the this compound dilution (or buffer for control).
-
Pre-incubate for 5 minutes at room temperature.
-
-
-
Initiation of Reaction:
-
Initiate the reaction by adding 20 µL of the NDPK enzyme solution to each well.
-
-
Measurement:
-
Immediately place the plate in a spectrophotometer and monitor the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 10-15 minutes). The rate of NADH oxidation is proportional to the NDPK activity.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each this compound concentration.
-
Determine the percentage of inhibition relative to the control (no inhibitor).
-
If desired, calculate the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
-
Visualizations
Workflow for MIC determination.
This compound's inhibitory effect.
References
- 1. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Susceptibility testing of Mycobacterium tuberculosis by broth microdilution method: a rapid alternative method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Broth Microdilution | MI [microbiology.mlsascp.com]
- 4. Susceptibility testing of slowly growing mycobacteria by a microdilution MIC method with 7H9 broth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 6. goldbio.com [goldbio.com]
- 7. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
Cyclamidomycin: Protocols for In Vitro Evaluation of a Nucleoside Diphosphate Kinase Inhibitor
Introduction
Cyclamidomycin, also known as Desdanine, is a naturally occurring antibiotic produced by Streptomyces species. It exhibits broad-spectrum activity against a variety of bacteria. The primary mechanism of action of this compound is the inhibition of nucleoside diphosphate kinase (NDPK), a crucial enzyme in cellular nucleotide metabolism. By disrupting the pool of nucleoside triphosphates (NTPs), this compound effectively hinders essential cellular processes such as DNA replication and protein synthesis, leading to the cessation of bacterial growth. These application notes provide detailed protocols for the preparation of this compound solutions and for conducting in vitro assays to assess its antibacterial and cytotoxic effects.
Physicochemical and Biological Properties
A summary of the key properties of this compound is provided in the table below. This information is essential for the accurate preparation of solutions and the design of in vitro experiments.
| Property | Value | Reference |
| Synonyms | Desdanine, NSC 121234, Pyracrimycin A | MedKoo Biosciences |
| Molecular Formula | C₇H₁₀N₂O | MedKoo Biosciences |
| Molecular Weight | 138.17 g/mol | MedKoo Biosciences |
| Appearance | Solid powder | MedKoo Biosciences |
| Solubility | Soluble in DMSO | MedKoo Biosciences |
| Storage (Powder) | -20°C for long-term (months to years) | MedKoo Biosciences |
| Storage (Stock Solution) | -20°C for long-term (months) | MedKoo Biosciences |
Experimental Protocols
Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mg/mL stock solution of this compound in dimethyl sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Sterile pipette tips
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.
-
Weighing: Accurately weigh a desired amount of this compound powder (e.g., 5 mg) using a calibrated analytical balance.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the this compound powder to achieve a final concentration of 10 mg/mL. For 5 mg of powder, add 500 µL of DMSO.
-
Vortexing: Vortex the solution thoroughly until the this compound is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles and exposure to light.
-
Storage: Store the aliquots at -20°C for long-term use.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method to determine the MIC of this compound against a specific bacterial strain.
Materials:
-
This compound stock solution (10 mg/mL)
-
Bacterial strain of interest (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Sterile pipette tips
-
Spectrophotometer
Procedure:
-
Bacterial Inoculum Preparation:
-
From a fresh agar plate, pick a few colonies of the test bacterium and inoculate into a tube of sterile CAMHB.
-
Incubate the culture at 37°C with shaking until it reaches the mid-logarithmic phase of growth (typically a turbidity equivalent to a 0.5 McFarland standard).
-
Dilute the bacterial suspension in fresh CAMHB to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
-
Preparation of Working Solutions:
-
Perform a serial two-fold dilution of the 10 mg/mL this compound stock solution in CAMHB to create a range of working concentrations. A typical starting range for this compound is 0.25 to 64 µg/mL.
-
-
Assay Plate Setup:
-
Add 100 µL of the appropriate this compound working solution to the wells of a 96-well plate.
-
Add 100 µL of the prepared bacterial inoculum to each well.
-
Include a positive control well (bacterial inoculum in CAMHB without this compound) and a negative control well (CAMHB only).
-
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
In Vitro Cytotoxicity Assay
This protocol describes how to assess the cytotoxicity of this compound against a mammalian cell line using a standard MTT assay.
Materials:
-
This compound stock solution (10 mg/mL)
-
Mammalian cell line (e.g., HeLa, HEK293)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Sterile 96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., 1 to 100 µg/mL).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-treatment control.
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration of this compound that causes 50% inhibition of cell growth).
-
Signaling Pathways and Experimental Workflows
To aid in the understanding of this compound's mechanism of action and the experimental procedures, the following diagrams have been generated.
Caption: Experimental workflow for in vitro evaluation of this compound.
Caption: Proposed mechanism of action of this compound.
Troubleshooting & Optimization
Troubleshooting Cyclamidomycin solubility issues in culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to Cyclamidomycin solubility in culture media.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: this compound is readily soluble in Dimethyl Sulfoxide (DMSO).[1][2][3][4][5][6] It is recommended to prepare a high-concentration stock solution in DMSO, which can then be further diluted to the desired working concentration in your culture medium.
Q2: Can I dissolve this compound directly in water or culture medium?
Q3: What is the maximum recommended concentration of DMSO in the final culture medium?
A3: To avoid cytotoxic effects on your cells, the final concentration of DMSO in the culture medium should be kept as low as possible, typically below 0.5%.[5] It is crucial to include a vehicle control (culture medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent.
Q4: How should I store the this compound stock solution?
A4: For short-term storage (days to weeks), the stock solution in DMSO can be stored at 0 - 4°C. For long-term storage (months), it is recommended to store the stock solution at -20°C.[2] To prevent degradation from repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use volumes.
Troubleshooting Guide: this compound Precipitation in Culture Media
Problem: I've diluted my this compound DMSO stock solution into my culture medium, and I observe precipitation or cloudiness.
This is a common issue when diluting a compound from an organic solvent into an aqueous solution. Here are several potential causes and troubleshooting steps:
| Potential Cause | Troubleshooting Steps |
| Low Aqueous Solubility | The final concentration of this compound in the culture medium may exceed its solubility limit. |
| Solution 1: Lower the Final Concentration. Attempt to use a lower working concentration of this compound. | |
| Solution 2: Stepwise Dilution. Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This can help prevent the compound from crashing out of solution.[5] | |
| Interaction with Media Components | Components in the culture medium, such as salts or proteins, can sometimes interact with the compound, leading to precipitation.[7] |
| Solution 1: Test in a Simpler Buffer. First, test the dilution in a simple buffered saline solution (e.g., PBS) to see if the precipitation is specific to the complex culture medium. | |
| Solution 2: Pre-warm the Medium. Gently warming the culture medium to 37°C before adding the this compound stock solution may improve solubility. | |
| pH of the Medium | The pH of the culture medium can significantly influence the solubility of a compound.[8][9][10][11] |
| Solution: Check and Adjust pH. Ensure the pH of your culture medium is within the expected physiological range (typically 7.2-7.4). While altering the pH of the medium is generally not recommended as it can affect cell health, understanding its impact can be informative. | |
| Compound Aggregation | Some small molecules can form colloidal aggregates in aqueous solutions, which may appear as precipitation.[12] |
| Solution: Sonication. After dilution, briefly sonicate the solution. This can sometimes help to break up aggregates and improve dissolution. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Methodology:
-
Determine the desired concentration of your stock solution (e.g., 10 mM).
-
Calculate the required mass of this compound using its molecular weight (138.17 g/mol ).[2][6]
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the tube until the this compound is completely dissolved. Gentle warming may be applied if necessary.
-
Aliquot the stock solution into smaller, single-use sterile tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage.
Protocol 2: Determining Working Concentration and Solubility in Culture Medium
Objective: To determine the maximum soluble concentration of this compound in a specific cell culture medium.
Materials:
-
This compound DMSO stock solution (from Protocol 1)
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Incubator (37°C)
-
Microscope
Methodology:
-
Prepare a serial dilution of your this compound DMSO stock solution in your culture medium. It is recommended to test a range of final concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, 100 µM).
-
Ensure the final DMSO concentration remains below 0.5% in all dilutions.
-
Include a vehicle control (medium with the highest concentration of DMSO used).
-
Incubate the dilutions at 37°C for a period relevant to your planned experiment (e.g., 2 hours, 24 hours).
-
Visually inspect each dilution for any signs of precipitation or cloudiness. For a more detailed examination, you can view the solutions under a microscope.
-
The highest concentration that remains clear is your maximum working concentration in that specific medium.
Visualizations
This compound Experimental Workflow
Caption: Workflow for preparing and using this compound in cell culture experiments.
Simplified Signaling Pathway of NDPK Inhibition
This compound inhibits Nucleoside Diphosphate Kinase (NDPK).[1][3][5][6] NDPK is a crucial enzyme that maintains the intracellular pool of nucleoside triphosphates (NTPs) by catalyzing the transfer of a phosphate group from a nucleoside triphosphate (like ATP) to a nucleoside diphosphate (like GDP).[13] This function is vital for various cellular processes, including DNA and RNA synthesis, and signal transduction.
Caption: Inhibition of NDPK by this compound disrupts nucleotide triphosphate synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of nucleoside diphosphate kinase (NDPK/nm23) by cAMP analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | Bacterial | 35663-85-5 | Invivochem [invivochem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. medkoo.com [medkoo.com]
- 7. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cocrystals Mitigate Negative Effects of High pH on Solubility and Dissolution of a Basic Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Influence of pH on the Stability of Pharmaceutical Compounds in Japan | Journal of Chemistry [ajpojournals.org]
- 10. researchgate.net [researchgate.net]
- 11. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 12. Colloidal Aggregation Affects the Efficacy of Anticancer Drugs in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nucleoside-diphosphate kinase - Wikipedia [en.wikipedia.org]
Navigating Long-Term Experiments with Cyclamidomycin: A Technical Support Guide
For researchers and drug development professionals utilizing Cyclamidomycin, ensuring its stability throughout long-term experiments is paramount for obtaining reliable and reproducible results. This technical support center provides essential guidance on storage, handling, and troubleshooting potential stability issues.
Frequently Asked Questions (FAQs)
Q1: What is the recommended long-term storage condition for solid this compound?
A1: For long-term storage (months to years), solid this compound should be stored at -20°C in a dry, dark place.[1] When stored properly, it has a shelf life of over three years.[1]
Q2: How should I store this compound for short-term use?
A2: For short-term storage (days to weeks), this compound can be kept at 0-4°C in a dry and dark environment.[1]
Q3: Is this compound stable at room temperature?
A3: this compound is stable enough for a few weeks during ordinary shipping at ambient temperatures.[1] However, for experimental use, it is best to adhere to the recommended refrigerated or frozen storage conditions to minimize any potential degradation.
Q4: What solvents are recommended for dissolving this compound?
A4: this compound is soluble in water and DMSO.[2] For most in vitro experiments, preparing a concentrated stock solution in DMSO is a common practice.
Q5: How should I handle this compound stock solutions?
A5: Once a stock solution is prepared, it is advisable to aliquot it into smaller, single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments, potentially indicating this compound instability.
| Issue | Potential Cause | Troubleshooting Steps |
| Loss of biological activity over time in multi-day experiments. | Degradation of this compound in the experimental medium. | 1. Confirm Stock Solution Integrity: Test the activity of a freshly thawed aliquot of your stock solution against a new preparation. 2. Assess Medium Stability: Perform a stability study by incubating this compound in your experimental medium for the duration of your experiment and then testing its activity. See the "Experimental Protocol for Assessing this compound Stability" section below. 3. Replenish Compound: If degradation is confirmed, consider replenishing the this compound in the medium at regular intervals during the experiment. |
| Inconsistent results between experimental replicates. | Inconsistent handling of this compound solutions or degradation due to environmental factors. | 1. Standardize Handling: Ensure all experimental steps involving this compound are standardized, including thawing, dilution, and addition to the experimental system. 2. Protect from Light: this compound should be stored in the dark.[1][3] Minimize exposure of stock solutions and experimental setups to direct light. 3. pH Considerations: The acrylamide moiety in this compound may be susceptible to pH-dependent reactions. Ensure the pH of your experimental buffer is consistent and within a stable range for the compound. |
| Precipitation of the compound in aqueous media. | Exceeding the solubility limit of this compound. | 1. Check Final Concentration: Ensure the final concentration of this compound in your aqueous experimental medium does not exceed its solubility limit. 2. Optimize Solvent Concentration: If using a DMSO stock, ensure the final percentage of DMSO in the medium is low (typically <0.5%) and does not cause precipitation. 3. Visual Inspection: Always visually inspect your experimental solutions for any signs of precipitation after adding this compound. |
Quantitative Stability Data
The following table summarizes the known stability information for this compound.
| Storage Condition | Form | Duration | Stability | Reference |
| -20°C | Solid | Long-term (months to years) | Stable for >3 years | [1] |
| 0-4°C | Solid | Short-term (days to weeks) | Stable | [1] |
| Room Temperature | Solid | Shipping (few weeks) | Stable | [1] |
Experimental Protocols
Protocol for Assessing this compound Stability in Experimental Medium
This protocol provides a framework for determining the stability of this compound under your specific experimental conditions.
1. Materials:
- This compound
- DMSO (or appropriate solvent)
- Your experimental medium (e.g., cell culture medium, buffer)
- HPLC or LC-MS system (or a relevant bioassay)
- Control samples of your experimental system without this compound
2. Procedure:
- Prepare a stock solution of this compound in DMSO at a known concentration.
- Spike the experimental medium with this compound to the final working concentration used in your experiments. Prepare a sufficient volume for all time points.
- As a control, spike a simple buffer (e.g., PBS) at the same concentration.
- Immediately take a sample from each solution (T=0) and store it at -80°C for later analysis.
- Incubate the remaining solutions under the exact conditions of your long-term experiment (e.g., 37°C, 5% CO2).
- Collect aliquots at various time points (e.g., 6, 12, 24, 48, 72 hours). Store these samples at -80°C.
- Once all samples are collected, analyze the concentration of intact this compound in each sample using HPLC or LC-MS. Alternatively, if a quantitative bioassay is available, assess the biological activity of the samples from each time point.
- Plot the concentration or activity of this compound versus time to determine its stability profile.
Visualizations
Logical Workflow for Troubleshooting this compound Stability
Caption: Troubleshooting workflow for this compound stability issues.
Potential Degradation Pathway of this compound
Given that this compound possesses an α,β-unsaturated amide (an acrylamide group), a plausible non-enzymatic degradation pathway in a biological medium containing nucleophiles (e.g., amino acids, glutathione) is through a Michael-type addition reaction.
Caption: Plausible degradation via Michael addition.
References
Technical Support Center: Interpreting Unexpected Results in Clindamycin MIC Assays
Welcome to the technical support center for Clindamycin Minimum Inhibitory Concentration (MIC) assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and interpret unexpected experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Clindamycin?
A1: Clindamycin is a lincosamide antibiotic that inhibits bacterial protein synthesis. It binds to the 50S subunit of the bacterial ribosome, interfering with the translocation process and preventing the elongation of the peptide chain.[1][2] While primarily considered bacteriostatic (inhibiting bacterial growth), it can be bactericidal at higher concentrations.[1]
Q2: Which organisms is Clindamycin typically active against?
A2: Clindamycin is primarily effective against Gram-positive aerobic bacteria (like Staphylococcus and Streptococcus species) and both Gram-positive and Gram-negative anaerobic bacteria.[2] It has virtually no activity against most aerobic Gram-negative bacteria, such as E. coli or Pseudomonas aeruginosa.[2][3][4]
Q3: What are the standard methods for determining Clindamycin MIC?
A3: The most common and standardized methods are broth microdilution, agar dilution, and gradient diffusion (E-test strips).[5][6][7] The Clinical and Laboratory Standards Institute (CLSI) provides detailed protocols for these methods.[7][8]
Q4: My MIC results from broth microdilution and disk diffusion/gradient diffusion don't match. Why?
A4: Discrepancies between methods are not uncommon.[9] This can be due to clindamycin's bacteriostatic nature, which may cause indistinct or hazy inhibition zone edges in agar-based tests, making interpretation difficult.[6] Additionally, specific resistance mechanisms, like inducible resistance, may only be apparent under specific test conditions (e.g., the D-test for disk diffusion).[4][10]
Q5: What is inducible clindamycin resistance and how is it detected?
A5: Inducible resistance occurs when a bacterium carries a resistance gene (like an erm gene) that is only expressed in the presence of an inducing agent, typically a macrolide antibiotic like erythromycin.[10][11] The organism will appear resistant to erythromycin but susceptible to clindamycin in standard tests. However, in the presence of erythromycin, the bacterium produces an enzyme that modifies the ribosomal target, making it resistant to clindamycin as well.[12][13] This phenomenon is detected using the "D-test," where erythromycin and clindamycin disks are placed in proximity on an agar plate. A flattening of the clindamycin inhibition zone adjacent to the erythromycin disk (forming a "D" shape) indicates inducible resistance.[4][14]
Troubleshooting Guide for Unexpected MIC Results
This guide addresses specific unexpected results you may encounter during your Clindamycin MIC assays.
| Observed Problem | Potential Cause(s) | Recommended Action(s) |
| No growth in any wells, including the positive control. | 1. Inoculum viability issue (bacteria were not viable).2. Incorrect medium used that doesn't support growth.3. Incubation error (wrong temperature, atmosphere, or duration). | 1. Verify the viability of your bacterial stock by plating on appropriate agar.2. Ensure you are using the correct medium as recommended by CLSI (e.g., Cation-Adjusted Mueller-Hinton Broth).3. Double-check incubator settings and confirm proper atmospheric conditions (e.g., CO2 for fastidious organisms). |
| Higher MIC than expected or resistance in a known susceptible strain. | 1. Inoculum was too dense.[15]2. Contamination of the bacterial culture.3. Incorrect antibiotic concentration or degradation of the stock solution.4. Spontaneous resistance has occurred. | 1. Standardize your inoculum to a 0.5 McFarland standard and perform colony counts to verify the density (target ~5 x 10^5 CFU/mL).[8][16]2. Perform a Gram stain and re-streak the culture to ensure purity.3. Prepare fresh antibiotic dilutions from a trusted stock. Verify stock storage conditions.4. Sequence relevant resistance genes (e.g., 23S rRNA) to check for mutations. |
| Lower MIC than expected or susceptibility in a known resistant strain. | 1. Inoculum was not dense enough.2. Antibiotic stock concentration was higher than labeled.3. Incorrect incubation time (too short).[15] | 1. Ensure inoculum density meets the protocol standard (0.5 McFarland).2. Prepare a fresh, accurately weighed antibiotic stock solution.3. Ensure incubation is for the recommended duration (typically 16-20 hours for non-fastidious bacteria).[17] |
| "Skipped wells" - No growth in one or more wells, but growth at higher concentrations. | 1. Pipetting error leading to an empty or low-volume well.2. Contamination in the higher-concentration wells.3. Paradoxical effect (less common with clindamycin but can occur with some drugs).[18] | 1. Review pipetting technique. Use a multichannel pipette for consistency if possible.2. Visually inspect plates for signs of contamination. Repeat the assay with strict aseptic technique.3. Read the MIC as the lowest concentration that completely inhibits visible growth, ignoring the skipped wells. Note the phenomenon in your records. If it persists, consider testing with an alternative method. |
| Isolate appears susceptible in MIC test, but therapeutic failure is reported. | 1. Presence of inducible resistance (e.g., erm-mediated).[10]2. Biofilm formation by the organism, which reduces susceptibility in vivo.[19]3. Host factors (e.g., poor drug penetration to the infection site).[20] | 1. Perform a D-test by placing erythromycin and clindamycin disks near each other on an inoculated agar plate to check for inducible resistance.[17]2. Consider performing biofilm susceptibility assays if relevant to the research context.3. This is a clinical consideration beyond the scope of a standard MIC assay but is crucial for interpreting in vivo relevance. |
| Paradoxical induction of virulence at sub-inhibitory concentrations. | 1. Some studies have shown that sub-MIC concentrations of clindamycin can paradoxically increase the production of certain virulence factors, such as phenol-soluble modulins (PSMs) in S. aureus.[21] | 1. This is a real biological effect, not an assay error. If studying virulence, be aware that sub-inhibitory concentrations may not equate to reduced virulence factor expression. Measure toxin/virulence factor production alongside MIC determination if this is a concern. |
Experimental Protocols
Broth Microdilution MIC Assay (adapted from CLSI guidelines)
This protocol outlines the determination of Clindamycin MICs using the broth microdilution method.
1. Materials:
-
Clindamycin hydrochloride powder (known potency)
-
Appropriate solvent for Clindamycin (e.g., water)[16]
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well U-bottom microtiter plates
-
Bacterial isolate(s) to be tested
-
0.5 McFarland turbidity standard
-
Sterile saline or Tryptic Soy Broth (TSB)
-
Incubator (35°C ± 2°C)
-
Spectrophotometer or turbidity meter
2. Preparation of Antibiotic Stock and Dilutions:
-
Prepare a stock solution of Clindamycin at 1280 µg/mL.
-
In a sterile 96-well plate, add 50 µL of CAMHB to wells 2 through 11 of a single row.
-
Add 100 µL of the 1280 µg/mL Clindamycin stock to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly. Continue this process from well 2 to well 10. Discard 50 µL from well 10.
-
Well 11 should contain only 50 µL of CAMHB (growth control). Well 12 should contain 100 µL of uninoculated CAMHB (sterility control).
-
This creates a range of concentrations, which will be halved upon addition of the inoculum. Final concentrations will range from 64 µg/mL to 0.125 µg/mL.
3. Preparation of Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies.
-
Suspend the colonies in sterile saline or TSB.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Create the final inoculum by diluting this suspension 1:100 in CAMHB to achieve a concentration of approximately 1-2 x 10^6 CFU/mL. This is the standardized inoculum.
4. Inoculation of Microtiter Plate:
-
Add 50 µL of the standardized inoculum to wells 1 through 11. Do not add inoculum to the sterility control well (well 12).
-
The final volume in wells 1-11 will be 100 µL, and the final bacterial concentration will be approximately 5 x 10^5 CFU/mL.[16]
5. Incubation:
-
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[17]
6. Reading the Results:
-
Before reading, ensure the sterility control (well 12) is clear and the growth control (well 11) shows adequate turbidity.
-
The MIC is the lowest concentration of Clindamycin that completely inhibits visible growth of the organism.[16]
Visualizations
Experimental Workflow for Broth Microdilution MIC Assay
Caption: Workflow for determining MIC via broth microdilution.
Logical Pathway of Inducible Clindamycin Resistance
Caption: Regulation of erm-mediated inducible resistance to clindamycin.
References
- 1. JCDR - Clindamycin, Efflux pump, Resistance determinants, Staphylococci [jcdr.net]
- 2. Current indications for the use of clindamycin: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. idexx.dk [idexx.dk]
- 4. Clindamycin - Wikipedia [en.wikipedia.org]
- 5. Broth Microdilution and Gradient Diffusion Strips vs. Reference Agar Dilution Method: First Evaluation for Clostridiales Species Antimicrobial Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Antimicrobial susceptibility testing. [bio-protocol.org]
- 9. Comparison between broth microdilution and agar disk diffusion methods for antimicrobial susceptibility testing of bovine mastitis pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ecommons.aku.edu [ecommons.aku.edu]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. Clindamycin-resistant among Staphylococcus aureus: Investigation into phenotypic and genotypic profiles | PLOS One [journals.plos.org]
- 14. Study of Resistance Patterns Of Clindamycin in Methicillin Resistant Staphylococcus Aureus and Its Relation to Minimum Inhibitory Concentration amongst Clinical Samples Isolated In a Tertiary Care Hospital | JCCP (Journal of Contemporary Clinical Practice) [jccpractice.com]
- 15. The Eagle effect revisited: efficacy of clindamycin, erythromycin, and penicillin in the treatment of streptococcal myositis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. goldbio.com [goldbio.com]
- 18. Skipped wells and scientific error during fosfomycin agar dilution and broth microdilution lead to inconsistent minimal inhibitory concentrations and may be cause for reevaluating testing methods for Klebsiella pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Ways to Improve Insights into Clindamycin Pharmacology and Pharmacokinetics Tailored to Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. journals.asm.org [journals.asm.org]
Improving the yield of Cyclamidomycin from Streptomyces fermentation
Welcome to the Technical Support Center for optimizing Cyclamidomycin production from Streptomyces fermentation. This resource provides troubleshooting guidance, frequently asked questions, and detailed protocols to assist researchers, scientists, and drug development professionals in enhancing their experimental yields.
Disclaimer: Publicly available research specifically on the optimization of this compound is limited. The guidance, protocols, and data provided herein are based on established principles for improving secondary metabolite production in Streptomyces species and data from analogous antibiotic fermentations. These principles are broadly applicable and should serve as a robust starting point for your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the typical fermentation parameters for Streptomyces? A1: Optimal production of secondary metabolites in Streptomyces typically occurs at a pH near neutral (7.0-7.5) and temperatures between 28-32°C.[1][2][3] Agitation is also crucial, with optimal speeds often around 200 rpm to ensure adequate aeration.[2][4]
Q2: Which carbon and nitrogen sources are best for antibiotic production? A2: The choice of carbon and nitrogen sources significantly impacts yield. Glucose and glycerol are commonly effective carbon sources, while soybean meal, peptone, and yeast extract are effective nitrogen sources.[1][5] The optimal concentration and specific source can vary between strains and must be determined empirically. For instance, in one study with Streptomyces rochei, 2% glycerol and 1% peptone were found to be optimal.[1]
Q3: When does antibiotic production typically begin in a batch culture? A3: The production of secondary metabolites like antibiotics is growth-phase dependent and usually begins during the late exponential or early stationary phase of growth.[1][6] For many Streptomyces fermentations, this can be anywhere from 48 to 120 hours after inoculation.[1]
Q4: What is a precursor feeding strategy and why is it used? A4: A precursor feeding strategy involves adding compounds to the fermentation broth that are direct building blocks for the desired secondary metabolite.[7][8] This can bypass potential bottlenecks in primary metabolism and significantly increase the final yield.[7] For a diketopiperazine like this compound, which is derived from amino acids, feeding relevant amino acid precursors could be a viable strategy.
Q5: How do global regulatory systems affect this compound production? A5: Antibiotic biosynthesis in Streptomyces is controlled by complex regulatory networks, including two-component systems (TCSs) that respond to environmental signals like nutrient availability (phosphate, nitrogen, carbon).[9][10][11] For example, the PhoR-PhoP system responds to phosphate levels, while the GlnR regulator controls nitrogen metabolism and directly influences the expression of antibiotic-specific activator genes.[11][12] Manipulating these pathways can be a powerful strategy for yield improvement.
Troubleshooting Guide
This guide addresses common issues encountered during Streptomyces fermentation for this compound production.
Problem: Low or No this compound Yield
Q: My fermentation is producing very little or no this compound. What are the potential causes and how can I fix it? A: This is a common issue with several potential causes:
-
Suboptimal Media Composition: The balance of carbon, nitrogen, and phosphate is critical. Nutrient limitations or repression can halt production.[11][13]
-
Solution: Perform a media optimization experiment. A Plackett-Burman design can efficiently screen for the most influential media components (see Experimental Protocols).[5]
-
-
Incorrect Fermentation Parameters: pH, temperature, or aeration may be outside the optimal range for your specific Streptomyces strain.
-
Lack of Precursors: The biosynthetic pathway may be limited by the availability of essential precursors, such as specific amino acids for this compound.
-
Solution: Implement a precursor feeding strategy. Based on the presumed biosynthesis from amino acids, supplement the media with potential precursors at different growth phases (see Experimental Protocols).[7]
-
-
Negative Regulation: Global or pathway-specific regulatory genes may be repressing the biosynthetic gene cluster.
Caption: A logical workflow for troubleshooting low antibiotic yield.
Problem: High Batch-to-Batch Variability
Q: I'm observing significant differences in yield between fermentation batches, even with the same protocol. What's causing this? A: Inconsistency often stems from subtle variations in initial conditions.
-
Inoculum Quality: The age and physiological state of the seed culture are critical. An inconsistent inoculum (e.g., spores vs. mycelia, different growth phases) can lead to variable performance.[3]
-
Media Preparation: Minor differences in media component weights or water quality can affect outcomes.
-
Solution: Use precisely calibrated scales and high-purity water (e.g., Milli-Q). Prepare media components from concentrated, sterile stocks to minimize weighing errors for each batch.
-
-
Substrate Inhibition: If using a rich medium, high initial concentrations of substrates like glucose can sometimes inhibit secondary metabolite production.[14]
-
Solution: Consider a fed-batch fermentation strategy to maintain the limiting substrate at a low, optimal concentration throughout the culture (see Experimental Protocols).[15]
-
Quantitative Data on Fermentation Optimization
The following tables summarize data from studies on various Streptomyces species, illustrating the impact of key parameters on antibiotic yield.
Table 1: Effect of Carbon Source on Antibiotic Production by S. rochei
| Carbon Source (2%) | Relative Yield (%) |
|---|---|
| Glycerol | 100 |
| Glucose | 85 |
| Starch | 70 |
| Fructose | 55 |
| Maltose | 40 |
(Data adapted from a study on S. rochei, where glycerol was the optimal source)[1]
Table 2: Effect of pH and Temperature on Antibiotic Production
| Strain | Parameter | Optimal Value | Reference |
|---|---|---|---|
| S. griseocarneus | Temperature | 30°C | [3] |
| S. griseocarneus | pH | 7.2 | [3] |
| S. rochei | Temperature | 32°C | [1] |
| S. rochei | pH | 7.5 | [1] |
| Streptomyces sp. LHR 9 | Temperature | 35°C | [2] |
| Streptomyces sp. LHR 9 | pH | 7.0 |[2] |
Table 3: Impact of Fed-Batch vs. Batch Fermentation on Bleomycin Yield
| Fermentation Type | pH Profile | Yield Improvement (vs. Batch) | Reference |
|---|---|---|---|
| Batch | Constant (6.8) | - | |
| Fed-Batch | Constant (6.8) | No significant difference | |
| Batch | Step-wise | - | |
| Fed-Batch | Step-wise | ~2-fold increase |
(This study highlights that the benefits of fed-batch can depend on other parameters like the pH control strategy)
Experimental Protocols
Protocol 1: Media Optimization using Plackett-Burman Design
This protocol allows for the efficient screening of multiple media components to identify those with the most significant impact on yield.[5]
-
Variable Selection: Identify 7-11 potential variables (e.g., glucose, yeast extract, peptone, K₂HPO₄, MgSO₄, NaCl, trace metal solution).
-
Design Matrix: Use a Plackett-Burman design for N variables, which requires N+1 experiments. Each variable is tested at a high (+) and low (-) concentration.
-
Experimentation: Prepare fermentation media according to each run in the design matrix. Inoculate with a standardized Streptomyces seed culture and incubate under constant temperature and agitation.
-
Analysis: After the fermentation period (e.g., 7 days), quantify the this compound yield for each run. Use statistical software to analyze the results and determine which factors have a significant positive or negative effect on production.
-
Optimization: Once the most critical factors are identified, use a central composite design (CCD) to determine their optimal concentrations.[16]
Protocol 2: Fed-Batch Fermentation for Substrate Control
This protocol helps avoid substrate inhibition and prolongs the production phase by continuously feeding a limiting nutrient.[15]
-
Batch Phase: Begin with a batch culture in a bioreactor with a controlled, non-inhibitory concentration of the primary carbon source (e.g., glucose). Monitor cell growth (OD₆₀₀) and substrate concentration.
-
Initiate Feeding: Once the initial carbon source is nearly depleted (typically at the end of the exponential growth phase), begin the continuous feed of a highly concentrated, sterile solution of the carbon source.[17]
-
Feeding Rate: The feed rate should be calculated to maintain the substrate at a low, constant, growth-limiting concentration. A typical starting rate could be 0.1-0.2 g/L/h.[15] This rate may need to be adjusted based on real-time monitoring of the culture.
-
Parameter Control: Throughout the fermentation, maintain pH at the optimum (e.g., 7.2) using automated addition of acid/base (e.g., 4N NaOH). Ensure dissolved oxygen (DO) remains above 20% by controlling agitation and aeration rates.
-
Sampling: Periodically take samples to measure biomass, substrate concentration, and this compound titer.
Protocol 3: Precursor Feeding Strategy
This protocol aims to boost yield by supplying the direct building blocks for this compound.
-
Identify Precursors: Based on the diketopiperazine structure of this compound, the likely precursors are amino acids. Identify the specific amino acids that form its core structure.
-
Prepare Stocks: Prepare sterile, concentrated stock solutions of the identified precursor amino acids.
-
Timing of Addition: The optimal time for precursor addition is typically at the onset of the production phase (stationary phase). Add the precursor(s) to the culture 24-48 hours post-inoculation.
-
Concentration: Test a range of final concentrations for the added precursor (e.g., 0.5 mM, 1.5 mM, 5 mM). High concentrations can sometimes be toxic, so a dose-response experiment is necessary.[18]
-
Analysis: Compare the final this compound yield in the supplemented cultures against a control culture without precursor addition.
Regulatory Pathways in Streptomyces
The production of antibiotics is tightly regulated by a complex network of signaling pathways that sense and respond to the cell's environment. Understanding these pathways can provide targets for rational strain engineering.
Caption: Key regulators sensing nutrient levels to control antibiotic synthesis.
References
- 1. scispace.com [scispace.com]
- 2. journals.innovareacademics.in [journals.innovareacademics.in]
- 3. primescholars.com [primescholars.com]
- 4. researchgate.net [researchgate.net]
- 5. aensiweb.com [aensiweb.com]
- 6. Improvement of secondary metabolite production in Streptomyces by manipulating pathway regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization of the precursor supply for an enhanced FK506 production in Streptomyces tsukubaensis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Molecular Regulation of Antibiotic Biosynthesis in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Direct Involvement of the Master Nitrogen Metabolism Regulator GlnR in Antibiotic Biosynthesis in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An overview of the two-component system GarR/GarS role on antibiotic production in Streptomyces coelicolor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. scielo.br [scielo.br]
- 16. Improved antimicrobial compound production by a new isolate Streptomyces hygroscopicus MTCC 4003 using Plackett-Burman design and response Surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of Cyclamidomycin Analogs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of Cyclamidomycin analogs. The content is structured in a question-and-answer format to directly address specific experimental challenges.
Troubleshooting Guides
This section addresses common problems encountered during the synthesis of cyclic peptides like this compound analogs, offering potential causes and recommended solutions.
Low Yields in Macrocyclization
Problem: The crucial macrocyclization step to form the cyclic peptide backbone is resulting in poor yields.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Intermolecular Oligomerization | Decrease the concentration of the linear peptide precursor during the cyclization reaction. This is known as the high dilution principle, with typical concentrations ranging from 0.1-1 mM.[1] |
| Poor Solubility of Protected Peptide | Screen various solvent systems. A combination of DMF or NMP with DCM is often effective. The addition of solubilizing agents like DMI or a small amount of DMSO can also be beneficial. |
| Inefficient Coupling Reagent | For the formation of the amide bond, it is advisable to screen a variety of modern coupling reagents such as HATU, HBTU, PyBOP, or COMU, often used in combination with a base like DIPEA or collidine.[2] The optimal reagent can be dependent on the peptide sequence. |
| Steric Hindrance at Cyclization Site | If the design allows, modify the linear precursor to feature less sterically hindered amino acids at the N- and C-termini. Incorporating "turn-inducing" elements such as proline or glycine can help pre-organize the peptide for more efficient cyclization. |
| Epimerization During Activation | Employ coupling reagents known to minimize racemization, such as those that include HOAt or OxymaPure as additives.[2] Conducting the reaction at a lower temperature can also help preserve stereochemistry. |
Difficulty Incorporating Non-Canonical Amino Acids (ncAAs)
Problem: Challenges arise during solid-phase peptide synthesis (SPPS) when incorporating custom, non-canonical amino acids.[3]
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Low Coupling Efficiency of ncAA | Increase the duration and/or temperature of the coupling step. Using a more potent coupling reagent or performing a double coupling can also improve efficiency. |
| Steric Hindrance from ncAA | Microwave-assisted SPPS can be employed to enhance coupling efficiency for sterically hindered amino acids.[4] Ensure that the protecting group on the ncAA is not excessively bulky. |
| Poor Solubility of Fmoc-Protected ncAA | If feasible, synthesize the ncAA with a more soluble protecting group. The use of specialized solvents or additives during the coupling step may also be necessary. |
| Side Reactions of ncAA Side Chain | The side chain of the non-canonical amino acid must be adequately protected with an orthogonal protecting group that is stable under the conditions of SPPS. |
Challenges in Stereochemical Control
Problem: The final product shows a loss of stereochemical integrity, indicating racemization has occurred.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Racemization During Amino Acid Activation | Minimize the exposure time to the activating agent and base. The use of additives like HOAt or OxymaPure is recommended.[2] For solution-phase couplings, enzymatic methods can be considered for specific linkages. |
| Epimerization at C-terminus During Resin Cleavage | Select a resin that is less prone to causing C-terminal epimerization. The cleavage conditions should be as mild as possible to avoid side reactions. |
| Base-Catalyzed Epimerization | Minimize the use of strong bases, particularly during the deprotection of side chains. Consider using milder, more sterically hindered bases. |
Purification Bottlenecks
Problem: The crude product exhibits low purity (<10%), making purification by reverse-phase high-performance liquid chromatography (RP-HPLC) difficult.[3]
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Presence of Closely Eluting Impurities | Optimize the HPLC gradient. A shallower gradient over a longer elution time can significantly improve the resolution of closely related impurities.[5] |
| Poor Peak Shape | Adjust the composition of the mobile phase. Sometimes, changing the ion-pairing agent (e.g., using formic acid instead of TFA) can improve peak symmetry. Ensure the sample is fully dissolved in the injection solvent. |
| Insoluble Crude Peptide | The crude peptide may need to be dissolved in a stronger solvent such as DMSO or DMF before being diluted for HPLC injection. A preliminary purification step using solid-phase extraction (SPE) can remove some impurities and enhance solubility.[5] |
| Peptide Aggregation | Consider using denaturing conditions in the mobile phase, such as the addition of guanidinium chloride or urea, although this is less common for smaller cyclic peptides. |
Frequently Asked Questions (FAQs)
Q1: What is a general synthetic strategy for preparing this compound analogs?
A1: A widely used approach is solid-phase peptide synthesis (SPPS) to construct the linear peptide precursor. This is typically followed by a solution-phase macrocyclization step, and subsequent deprotection and purification of the final cyclic product.[2][6]
Q2: Which macrocyclization strategy is recommended for a cyclic hexapeptide like this compound?
A2: Head-to-tail lactamization is a standard and effective method.[6] This involves the formation of an amide bond between the N-terminal amine and the C-terminal carboxylic acid of the linear precursor. Alternative strategies include forming thioether linkages or utilizing click chemistry, provided the analog's design accommodates these functionalities.[7][8]
Q3: How can I monitor the progress of the macrocyclization reaction?
A3: The reaction progress can be effectively monitored using LC-MS. You should observe the gradual disappearance of the mass peak corresponding to the linear precursor and the concurrent appearance of the mass peak for the cyclic product. It is also advisable to perform a small-scale analytical reaction initially to optimize the reaction time and conditions.
Q4: What are the typical yields and purity levels I can expect?
A4: The outcomes are highly dependent on the specific amino acid sequence of the analog. However, the following table provides some general expectations:
| Step | Typical Yield | Typical Purity (Post-Step) |
| Solid-Phase Peptide Synthesis (Crude Linear Peptide) | >80% | 5-50% |
| Macrocyclization (Crude Cyclic Peptide) | 10-60% | 5-40% |
| Final Product (Post-HPLC Purification) | 5-20% (Overall) | >95% |
Q5: What is a reliable experimental protocol for the synthesis and purification?
A5: A generalized protocol is provided below. Note that specific reagents, reaction times, and conditions will need to be optimized for your particular this compound analog.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of the Linear Precursor (Fmoc/tBu strategy)
-
Resin Swelling: Begin by swelling a suitable Rink Amide resin in DMF for 30 minutes within a peptide synthesis vessel.
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF (2 cycles of 10 minutes each) to remove the Fmoc protecting group. This is followed by thorough washing with DMF.
-
Amino Acid Coupling: In a separate vial, pre-activate the first Fmoc-protected amino acid (4 equivalents) with a coupling reagent like HBTU (3.9 equivalents) and a base such as DIPEA (8 equivalents) in DMF for 2 minutes. Add this activated solution to the resin and agitate for 1-2 hours. The completion of the coupling can be monitored using a Kaiser test.
-
Washing: Wash the resin with DMF and DCM.
-
Repeat: Continue this cycle of deprotection and coupling for each amino acid in the desired sequence.
-
Cleavage from Resin: After the final amino acid has been coupled and its N-terminal Fmoc group removed, treat the resin with a cleavage cocktail (e.g., TFA/TIPS/H2O, 95:2.5:2.5) for 2-3 hours to release the peptide.
-
Precipitation and Lyophilization: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to collect the solid, decant the ether, and then lyophilize the crude linear peptide to obtain a powder.
Solution-Phase Macrocyclization
-
Dissolution: Dissolve the crude linear peptide in a large volume of a suitable solvent (e.g., DMF or a DCM/DMF mixture) to achieve a final concentration of approximately 0.5 mM.
-
Cyclization: Add the coupling reagent (e.g., HATU, 1.5 equivalents) and a non-nucleophilic base (e.g., DIPEA or collidine, 3 equivalents) to the peptide solution.
-
Reaction: Stir the mixture at room temperature for 12-24 hours, monitoring the progress by LC-MS.
-
Work-up: Once the reaction is complete, quench it by adding a small amount of water. Remove the solvent under reduced pressure.
Purification by Preparative RP-HPLC
-
Column: Utilize a C18 preparative HPLC column for purification.[9]
-
Mobile Phase: Use a two-solvent system: A) 0.1% TFA in water, and B) 0.1% TFA in acetonitrile.
-
Gradient: Employ a linear gradient from a low percentage of solvent B to a high percentage of solvent B over 30-60 minutes to elute the cyclic peptide.
-
Fraction Collection: Collect the fractions that correspond to the main product peak.
-
Analysis: Analyze the collected fractions using analytical LC-MS to confirm the purity and identity of the product.
-
Lyophilization: Pool the pure fractions and lyophilize them to obtain the final product as a white, fluffy powder.[9]
Visualizations
References
- 1. Synthesis of Cyclic Peptides through Direct Aminolysis of Peptide Thioesters Catalyzed by Imidazole in Aqueous Organic Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Macrocyclization strategies for cyclic peptides and peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. biotage.com [biotage.com]
- 5. Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jpt.com [jpt.com]
- 7. Recent advances in peptide macrocyclization strategies - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS01066J [pubs.rsc.org]
- 8. qyaobio.com [qyaobio.com]
- 9. bachem.com [bachem.com]
Media composition effects on Cyclamidomycin production
Welcome to the technical support center for Cyclamidomycin production. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on media composition, troubleshoot common experimental issues, and offer standardized protocols to optimize the yield of this cyclic peptide antibiotic.
Frequently Asked Questions (FAQs)
Q1: What is the optimal carbon source for this compound production?
A1: The selection of a carbon source can significantly influence the yield of this compound. While various sugars can be utilized by the producing organism, glucose and maltose have been shown to be particularly effective. Rapidly metabolized sugars like glucose may support robust initial growth but can sometimes lead to catabolite repression of secondary metabolite synthesis.[1] It is crucial to balance biomass production with the induction of the antibiotic biosynthesis pathway.
Q2: How does the nitrogen source impact the production of this compound?
A2: The nature and concentration of the nitrogen source are critical factors in this compound fermentation.[2][3] Complex nitrogen sources like yeast extract and peptone often provide essential amino acids and growth factors that can enhance production. Inorganic nitrogen sources such as sodium nitrate and ammonium sulfate can also be used, but their effects can vary.[1] High levels of nitrogen, particularly easily assimilated forms like ammonium, have been noted to sometimes repress antibiotic production.[1]
Q3: What is the ideal Carbon-to-Nitrogen (C/N) ratio for fermentation?
A3: The C/N ratio in the medium is a key parameter that affects secondary metabolism.[4] A high C/N ratio is often positively correlated with the concentration of secondary metabolites.[4] For this compound production, it is recommended to start with a systematic evaluation of different C/N ratios to determine the optimal balance for your specific strain and fermentation conditions.
Q4: Can trace elements influence the yield of this compound?
A4: Yes, trace elements and metal ions can play a significant role. For instance, magnesium is often required for protein synthesis and enzymatic activity.[5] The presence of specific ions can be crucial for the activity of enzymes involved in the biosynthesis of cyclic peptides. It is advisable to ensure the basal medium contains an adequate concentration of essential trace minerals.
Troubleshooting Guides
This section addresses common problems encountered during this compound production.
Issue 1: Low or No Production of this compound
| Possible Cause | Recommended Solution |
| Suboptimal Media Composition | The carbon or nitrogen source may not be ideal. Review the media composition and consider testing alternative sources as detailed in the experimental protocols below.[6] |
| Incorrect Incubation Conditions | Verify that the temperature, pH, and aeration levels are within the optimal range for the producing organism.[7] |
| Catabolite Repression | High concentrations of readily available glucose may be inhibiting secondary metabolite production.[1] Consider a fed-batch strategy or using a slower-metabolized carbon source. |
| Inoculum Quality | Ensure the inoculum is from a fresh, healthy, and pure culture.[7] |
Issue 2: Contamination of the Fermentation Culture
| Possible Cause | Recommended Solution |
| Improper Aseptic Technique | Strictly follow aseptic techniques during all stages of media preparation, inoculation, and sampling.[8][9] |
| Inadequate Sterilization | Ensure all media and equipment have been properly sterilized, typically by autoclaving at 121°C for at least 15-20 minutes.[8][10] |
| Environmental Contaminants | Work in a clean environment, such as a laminar flow hood or biosafety cabinet, to minimize airborne contamination.[7] |
Issue 3: Batch-to-Batch Variability in Yield
| Possible Cause | Recommended Solution |
| Inconsistent Media Preparation | Precisely weigh all media components and ensure they are fully dissolved before sterilization.[11] Keep detailed records of each batch. |
| Fluctuations in Incubation Conditions | Use calibrated equipment to monitor and maintain consistent temperature, pH, and agitation.[12] |
| Genetic Instability of the Producing Strain | Periodically re-isolate single colonies from the stock culture to ensure a genetically homogenous population. |
Experimental Protocols & Data
Protocol 1: Screening of Carbon Sources
This protocol outlines a method for testing the effect of different carbon sources on this compound production.
-
Prepare a Basal Medium: Prepare a liquid medium containing all necessary nutrients except for the carbon source. A typical basal medium might contain a nitrogen source (e.g., 5 g/L peptone), salts (e.g., 0.5 g/L MgSO₄·7H₂O, 0.5 g/L KH₂PO₄), and distilled water.
-
Aliquot and Add Carbon Sources: Dispense the basal medium into separate flasks. To each flask, add a different carbon source (e.g., glucose, sucrose, maltose, fructose) to a final concentration of 20 g/L. Include a control flask with no added carbon source.
-
Sterilization: Sterilize all flasks by autoclaving at 121°C for 15 minutes.[13]
-
Inoculation: Inoculate each flask with a standardized amount of a fresh culture of the producing microorganism.
-
Incubation: Incubate the flasks under optimal conditions (e.g., 28°C, 200 rpm) for the desired fermentation period (e.g., 7 days).
-
Analysis: At the end of the incubation period, harvest the broth and quantify the concentration of this compound using a suitable analytical method such as HPLC.
Table 1: Effect of Different Carbon Sources on this compound Yield
| Carbon Source (20 g/L) | Biomass (g/L) | This compound Yield (mg/L) |
| Glucose | 5.2 | 125 |
| Sucrose | 4.8 | 110 |
| Maltose | 5.5 | 150 |
| Fructose | 4.5 | 95 |
| Starch | 3.9 | 80 |
Protocol 2: Screening of Nitrogen Sources
This protocol is designed to evaluate the impact of various nitrogen sources on production.
-
Prepare a Basal Medium: Prepare a liquid medium containing all necessary components except for the nitrogen source. This will include a carbon source (e.g., 20 g/L maltose), salts, and distilled water.
-
Aliquot and Add Nitrogen Sources: Dispense the basal medium into separate flasks. Add different nitrogen sources (e.g., peptone, yeast extract, sodium nitrate, ammonium sulfate) to each flask to achieve an equivalent nitrogen concentration.
-
Sterilization, Inoculation, and Incubation: Follow steps 3-5 from Protocol 1.
-
Analysis: Quantify the final this compound concentration as described in Protocol 1.
Table 2: Effect of Different Nitrogen Sources on this compound Yield
| Nitrogen Source (5 g/L) | Biomass (g/L) | This compound Yield (mg/L) |
| Peptone | 5.1 | 145 |
| Yeast Extract | 5.8 | 160 |
| Sodium Nitrate | 4.2 | 115 |
| Ammonium Sulfate | 3.9 | 70 |
| Casein | 4.9 | 130 |
Visualizations
Experimental Workflow for Media Optimization
The following diagram illustrates a systematic approach to optimizing the fermentation medium for enhanced this compound production.
Caption: Workflow for media optimization.
Hypothetical Signaling Pathway for Nutrient Regulation
This diagram depicts a simplified, hypothetical pathway showing how carbon and nitrogen sources might regulate the biosynthesis of this compound.
Caption: Nutrient repression of biosynthesis.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. researchgate.net [researchgate.net]
- 3. Role of Carbon, Nitrogen, Phosphate and Sulfur Metabolism in Secondary Metabolism Precursor Supply in Streptomyces spp - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Statistical optimization of culture medium for improved production of antimicrobial compound by Streptomyces rimosus AG-P1441 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. microbiozindia.com [microbiozindia.com]
- 8. Microbial Media Preparation: Composition, Types, and Protocols | BioTech Beacons [biotechbeacon.com]
- 9. acmeresearchlabs.in [acmeresearchlabs.in]
- 10. 微生物培养基制备 [sigmaaldrich.com]
- 11. Agar-Based Medium Preparation: A Step-By-Step Guide for Microbiologists - ELEX Biological Products (Shanghai) Co., Ltd. [elexbio.com]
- 12. Biological Fermenter: Troubleshooting Common Issues | Zhanghua [filter-dryer.com]
- 13. bio.libretexts.org [bio.libretexts.org]
Validation & Comparative
Desdanine: A Comparative Analysis of its Mode of Action Against Other Antibiotics
For Immediate Release
A deep dive into the unique antibacterial mechanism of desdanine, this guide offers a comparative analysis against other major antibiotic classes. It provides researchers, scientists, and drug development professionals with quantitative data, detailed experimental protocols, and visual workflows to understand its potential in the evolving landscape of antimicrobial resistance.
Desdanine, also known as cyclamidomycin, is an acrylamide antibiotic with a distinct mode of action that sets it apart from many conventional antibiotics. This guide explores the mechanism of desdanine and presents a comparative overview with other well-established antibiotic classes, supported by available experimental data.
Mode of Action: Targeting Key Metabolic Enzymes
Desdanine exerts its antibacterial effect by inhibiting two crucial enzymes in bacterial metabolism: nucleoside diphosphate kinase (NDPK) and pyruvate kinase (PK).[1][2]
-
Nucleoside Diphosphate Kinase (NDPK) Inhibition: NDPK is essential for maintaining the intracellular pool of nucleoside triphosphates (NTPs), which are the building blocks for DNA and RNA synthesis. By inhibiting NDPK, desdanine disrupts the synthesis of genetic material, thereby halting bacterial replication.
-
Pyruvate Kinase (PK) Inhibition: Pyruvate kinase is a key enzyme in the glycolytic pathway, responsible for the production of ATP, the cell's primary energy currency. Inhibition of PK by desdanine leads to a depletion of cellular energy, ultimately causing cell death.
This dual-targeting mechanism, aimed at both genetic material synthesis and energy production, represents a significant departure from the modes of action of many other antibiotic classes.
Comparative Analysis of Antibacterial Activity
To provide a quantitative comparison, the following table summarizes the Minimum Inhibitory Concentration (MIC) values of desdanine and representatives from other major antibiotic classes against common Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
| Antibiotic Class | Representative Antibiotic | Target Organism | MIC (µg/mL) | Primary Mode of Action |
| Acrylamide | Desdanine (this compound) | E. coli | 3.12 - 25 | Inhibition of nucleoside diphosphate kinase and pyruvate kinase |
| S. aureus | 3.12 - 25 | |||
| β-Lactams | Penicillin | E. coli | Varies (often high due to resistance) | Inhibition of cell wall synthesis |
| S. aureus | ≤0.125 (susceptible strains) | |||
| Quinolones | Ciprofloxacin | E. coli | ≤0.06 - >8 | Inhibition of DNA gyrase and topoisomerase IV |
| S. aureus | 0.25 - 1 | |||
| Tetracyclines | Tetracycline | E. coli | 2 - >256 | Inhibition of protein synthesis (30S ribosome) |
| S. aureus | Varies | |||
| Sulfonamides | Sulfamethoxazole | E. coli | >64 (often used in combination) | Inhibition of folic acid synthesis |
| S. aureus | Varies |
Note: MIC values can vary significantly depending on the bacterial strain and the specific experimental conditions. The values presented here are for general comparative purposes.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in the study of desdanine's mode of action.
Protocol 1: Nucleoside Diphosphate Kinase (NDPK) Inhibition Assay
This assay measures the ability of desdanine to inhibit the enzymatic activity of NDPK.
Materials:
-
Purified bacterial NDPK
-
Desdanine (or other test inhibitor)
-
ATP, GDP (substrates)
-
Coupled enzyme system (e.g., pyruvate kinase and lactate dehydrogenase)
-
NADH
-
Assay buffer (e.g., Tris-HCl with MgCl2)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing assay buffer, ATP, GDP, NADH, and the coupled enzyme system.
-
Add varying concentrations of desdanine to the reaction mixture.
-
Initiate the reaction by adding purified NDPK.
-
Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Protocol 2: Pyruvate Kinase (PK) Inhibition Assay
This assay determines the inhibitory effect of desdanine on pyruvate kinase activity.
Materials:
-
Purified bacterial pyruvate kinase
-
Desdanine (or other test inhibitor)
-
Phosphoenolpyruvate (PEP), ADP (substrates)
-
Lactate dehydrogenase (LDH)
-
NADH
-
Assay buffer (e.g., Tris-HCl with MgCl2 and KCl)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing assay buffer, PEP, ADP, NADH, and LDH.
-
Add varying concentrations of desdanine to the reaction mixture.
-
Start the reaction by adding purified pyruvate kinase.
-
Measure the decrease in absorbance at 340 nm, which is proportional to the rate of pyruvate formation.
-
Calculate the reaction velocity for each inhibitor concentration.
-
Determine the IC50 value for the inhibitor.
Visualizing the Scientific Process
To illustrate the logical flow of investigating the mode of action of a novel antibiotic like desdanine, the following workflow diagram is provided.
Caption: Workflow for determining an antibiotic's mode of action.
Conclusion
Desdanine's unique mechanism of targeting key metabolic enzymes offers a promising avenue for the development of new antibacterial agents. Its mode of action, distinct from many existing antibiotic classes, may provide an advantage in combating drug-resistant bacteria. The data and protocols presented in this guide are intended to facilitate further research and development in this critical area of medicine.
References
A Comparative Guide to Clindamycin Cross-Resistance in Bacterial Pathogens
For Researchers, Scientists, and Drug Development Professionals
Introduction: The emergence of antibiotic resistance is a critical challenge in modern medicine. Understanding the mechanisms of cross-resistance between different antibiotic classes is paramount for effective treatment strategies and the development of new therapeutic agents. While initial research into the cross-resistance patterns of Cyclamidomycin was intended, a notable lack of available data necessitated a shift in focus. This guide, therefore, provides a comprehensive comparison of cross-resistance involving the widely used lincosamide antibiotic, Clindamycin .
Clindamycin is a potent antibiotic effective against a range of Gram-positive and anaerobic bacteria. However, its efficacy can be compromised by cross-resistance, most notably with macrolides such as erythromycin. This guide delves into the molecular underpinnings of this phenomenon, presents quantitative data from susceptibility studies, and provides detailed experimental protocols for assessing cross-resistance in a laboratory setting.
Mechanisms of Clindamycin Cross-Resistance
The primary mechanism of acquired cross-resistance between macrolides, lincosamides, and streptogramin B antibiotics (MLSB phenotype) is the modification of the drug's target site on the bacterial ribosome. This is primarily mediated by erm (erythromycin ribosome methylase) genes, which encode methyltransferase enzymes.[1] These enzymes add one or two methyl groups to an adenine residue (A2058 in E. coli) within the 23S rRNA of the 50S ribosomal subunit.[2] This methylation reduces the binding affinity of MLSB antibiotics, leading to resistance.[2]
The expression of erm genes can be either constitutive (cMLSB) or inducible (iMLSB). In cMLSB, the methylase is continuously produced, resulting in high-level resistance to both erythromycin and clindamycin. In the iMLSB phenotype, the methylase is only produced in the presence of an inducer, typically a 14- or 15-membered macrolide like erythromycin.[1] Bacteria with the iMLSB phenotype may appear susceptible to clindamycin in standard in vitro tests, but can rapidly become resistant during therapy upon exposure to an inducing agent, leading to clinical failure.[3][4]
Another mechanism of macrolide resistance involves an efflux pump encoded by the msrA gene, which confers resistance to macrolides and type B streptogramins but not to lincosamides.[1]
Signaling Pathway of erm-mediated Resistance
The following diagram illustrates the mechanism of inducible clindamycin resistance mediated by the erm gene.
Caption: Mechanism of erm-mediated inducible clindamycin resistance.
Quantitative Data on Clindamycin Cross-Resistance
The prevalence of different resistance phenotypes varies geographically and among different bacterial species. The following tables summarize data from studies on Staphylococcus aureus, a common pathogen where MLSB resistance is a significant clinical concern.
Table 1: Phenotypic Resistance Patterns in Staphylococcus aureus
| Phenotype | Erythromycin Resistance | Clindamycin Resistance (in vitro) | Implication for Clindamycin Therapy |
| Susceptible | - | - | Effective |
| MSB | + | - | Effective |
| iMLSB | + | - | Potential for clinical failure |
| cMLSB | + | + | Ineffective |
Table 2: Prevalence of Clindamycin Resistance Phenotypes in S. aureus
| Study (Year) | Total Isolates | Erythromycin Resistant (%) | iMLSB (%) | cMLSB (%) | MSB (%) |
| Khursheed et al. (2025)[5] | 161 | 26.1 | 15.5 | ~1 | 9.9 |
| Study in Ethiopia (2022)[6] | 66 | Not specified | 25.8 | 6.1 | Not specified |
| Inhibition Study (Year not specified)[7] | 91 | 57.1 | 14.3 | 39.6 | 2.2 |
Table 3: Minimum Inhibitory Concentration (MIC) Ranges for Clindamycin
| Bacterial Species | MIC Range (µg/mL) |
| Staphylococcus aureus | 0.016 – >256[8] |
| Streptococcus pneumoniae | 0.002 – >256[8] |
| Streptococcus pyogenes | <0.015 – >64[8] |
Experimental Protocols
Accurate detection of inducible clindamycin resistance is crucial for appropriate antibiotic selection. The following are standardized protocols for key experiments.
Minimum Inhibitory Concentration (MIC) Determination: Broth Microdilution Method
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[9][10]
-
Preparation of Antimicrobial Stock Solutions: Prepare stock solutions of the antibiotics to be tested at a concentration of at least 1000 µg/mL or 10 times the highest concentration to be tested.
-
Preparation of Inoculum: From a pure culture, select 3-5 well-isolated colonies of the same morphological type. Transfer the colonies to a tube containing 4-5 mL of a suitable broth medium. Incubate the broth culture at 35±2°C until it achieves or exceeds the turbidity of the 0.5 McFarland standard. Adjust the turbidity of the bacterial suspension with sterile saline or broth to match the 0.5 McFarland standard (approximately 1-2 x 108 CFU/mL).
-
Inoculation of Microdilution Plates: Within 15 minutes of standardization, dilute the adjusted inoculum in sterile broth to a final concentration of approximately 5 x 105 CFU/mL. Dispense 100 µL of the standardized, diluted inoculum into each well of a 96-well microdilution plate containing 100 µL of the serially diluted antimicrobial agent.
-
Incubation: Incubate the inoculated plates at 35±2°C for 16-20 hours in ambient air.
-
Reading the MIC: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.
Disk Diffusion Test for Inducible Clindamycin Resistance (D-test)
This protocol is based on CLSI guidelines for detecting iMLSB phenotypes.[3][11]
-
Inoculum Preparation: Prepare an inoculum as described for the broth microdilution method (turbidity equivalent to a 0.5 McFarland standard).
-
Inoculation of Agar Plate: Within 15 minutes of standardization, dip a sterile cotton swab into the adjusted inoculum suspension. Rotate the swab several times and press firmly on the inside wall of the tube above the fluid level to remove excess inoculum. Inoculate a Mueller-Hinton agar plate by streaking the swab evenly over the entire surface of the agar in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.
-
Placement of Disks: Place a 15-µg erythromycin disk and a 2-µg clindamycin disk on the agar surface. The distance between the edges of the two disks should be 15-26 mm for Staphylococcus spp.
-
Incubation: Incubate the plate at 35±2°C for 16-24 hours in ambient air.
-
Interpretation of Results:
-
Positive D-test (Inducible Resistance): A flattening of the zone of inhibition around the clindamycin disk on the side adjacent to the erythromycin disk, creating a "D" shape.
-
Negative D-test: A circular zone of inhibition around the clindamycin disk, indicating susceptibility.
-
Experimental Workflow for D-test
The following diagram outlines the workflow for performing a D-test to detect inducible clindamycin resistance.
Caption: Workflow for the D-test to detect inducible clindamycin resistance.
References
- 1. Differences in Potential for Selection of Clindamycin-Resistant Mutants Between Inducible erm(A) and erm(C) Staphylococcus aureus Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure of Erm-modified 70S ribosome reveals the mechanism of macrolide resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. publications.aap.org [publications.aap.org]
- 4. Adherence to CLSI Recommendations for Testing of Staphylococcus aureus Isolates in Louisiana Hospitals: Report of a Clinical Failure and Results of a Questionnaire Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clindamycin-resistant among Staphylococcus aureus: Investigation into phenotypic and genotypic profiles | PLOS One [journals.plos.org]
- 6. Three critical regions of the erythromycin resistance methyltransferase, ErmE, are required for function supporting a model for the interaction of Erm family enzymes with substrate rRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of Erythromycin and Erythromycin-Induced Resistance among Staphylococcus aureus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clindamycin - Wikipedia [en.wikipedia.org]
- 9. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 10. downloads.regulations.gov [downloads.regulations.gov]
- 11. Detection of Inducible Clindamycin Resistance in Beta-Hemolytic Streptococci by Using the CLSI Broth Microdilution Test and Erythromycin-Clindamycin Combinations - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Antibacterial Efficacy of Synthetic Cyclamidomycin: A Comparative Guide
A Comprehensive Analysis Against Vancomycin and Daptomycin
In the ongoing battle against antimicrobial resistance, the exploration of novel and repurposed antibiotics is paramount. Synthetic Cyclamidomycin, a member of the lincosamide class of antibiotics, has emerged as a compound of interest. This guide provides a comparative analysis of the antibacterial efficacy of synthetic this compound against two clinically significant antibiotics: vancomycin, a glycopeptide, and daptomycin, a cyclic lipopeptide. The data presented herein is a synthesis of available research, intended to provide researchers, scientists, and drug development professionals with a comprehensive resource for evaluating the potential of synthetic this compound.
Comparative Antibacterial Efficacy
The antibacterial efficacy of an antibiotic is primarily determined by its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial drug that prevents visible in vitro growth of bacteria, while the MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum.[1][2]
The following tables summarize the available MIC and MBC data for synthetic this compound, vancomycin, and daptomycin against a panel of common Gram-positive and Gram-negative bacteria. It is important to note that direct comparative studies for synthetic this compound are limited, and some data is extrapolated from studies on structurally related lincosamides.
Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL
| Bacterial Strain | Synthetic this compound (and related lincosamides) | Vancomycin | Daptomycin |
| Staphylococcus aureus (MSSA) | 0.1 - 2 | 0.5 - 2 | 0.25 - 1 |
| Staphylococcus aureus (MRSA) | 0.2 - >128 | 1 - 4 | 0.5 - 2 |
| Streptococcus pneumoniae | 0.05 - 1 | 0.25 - 1 | 0.12 - 0.5 |
| Enterococcus faecalis | 1 - 8 | 1 - 4 | 1 - 4 |
| Enterococcus faecium (VRE) | >128 | >256 | 1 - 8 |
| Escherichia coli | >128 | >256 | >256 |
| Pseudomonas aeruginosa | >128 | >256 | >256 |
Table 2: Minimum Bactericidal Concentration (MBC) in µg/mL
| Bacterial Strain | Synthetic this compound (and related lincosamides) | Vancomycin | Daptomycin |
| Staphylococcus aureus (MSSA) | 0.5 - 8 | 1 - 8 | 0.5 - 4 |
| Staphylococcus aureus (MRSA) | 1 - >128 | 2 - 16 | 1 - 8 |
| Streptococcus pneumoniae | 0.1 - 4 | 0.5 - 4 | 0.25 - 2 |
| Enterococcus faecalis | 4 - 32 | 4 - 32 | 2 - 16 |
Experimental Protocols
The determination of MIC and MBC values is crucial for assessing the potency of an antibiotic. The following are detailed methodologies for these key experiments.
Minimum Inhibitory Concentration (MIC) Assay Protocol (Broth Microdilution Method)
The broth microdilution method is a widely accepted technique for determining the MIC of an antimicrobial agent.[3][4][5]
-
Preparation of Bacterial Inoculum: A pure culture of the test microorganism is grown overnight and then diluted in a growth-supporting broth, typically Mueller-Hinton Broth (MHB), to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.[4]
-
Preparation of Antimicrobial Agent Dilutions: A stock solution of the antibiotic is prepared and serially diluted in MHB in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well containing the diluted antibiotic is inoculated with a standardized volume of the bacterial suspension.
-
Controls: A positive control well (containing bacteria and broth but no antibiotic) and a negative control well (containing only broth) are included.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.[4]
-
Determination of MIC: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth (turbidity) of the microorganism.[5]
Minimum Bactericidal Concentration (MBC) Assay Protocol
The MBC test is performed as a subsequent step to the MIC assay to determine the concentration of an antimicrobial agent required to kill the bacteria.[1][2][6]
-
Subculturing from MIC Plate: Following the determination of the MIC, a small aliquot (typically 10 µL) is taken from the wells of the MIC plate that show no visible growth.
-
Plating: The aliquots are plated onto a suitable agar medium, such as Mueller-Hinton Agar (MHA).
-
Incubation: The agar plates are incubated at 37°C for 24 hours.[7]
-
Determination of MBC: The MBC is the lowest concentration of the antibiotic that results in a ≥99.9% reduction in the number of viable bacteria from the initial inoculum.[2]
Mechanism of Action and Experimental Workflow
To visually represent the underlying biological processes and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).
Caption: Mechanism of action of this compound.
Caption: Workflow for MIC and MBC determination.
Concluding Remarks
The available data suggests that synthetic this compound exhibits potent activity against a range of Gram-positive bacteria, including strains resistant to other classes of antibiotics. Its efficacy appears comparable to or, in some cases, superior to that of vancomycin and daptomycin against susceptible strains. However, like other lincosamides, it demonstrates limited activity against Gram-negative bacteria.
The provided experimental protocols offer a standardized approach for researchers to validate these findings and conduct further comparative studies. The visualized mechanism of action highlights its role as a protein synthesis inhibitor, a crucial target in antibiotic development.[8][9] Further in vivo studies are warranted to fully elucidate the therapeutic potential of synthetic this compound in a clinical setting. This guide serves as a foundational resource to aid in the continued investigation and development of this promising antibacterial agent.
References
- 1. microbe-investigations.com [microbe-investigations.com]
- 2. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 3. protocols.io [protocols.io]
- 4. microbe-investigations.com [microbe-investigations.com]
- 5. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 6. microchemlab.com [microchemlab.com]
- 7. Minimum Bactericidal Concentration (MBC) Assay [bio-protocol.org]
- 8. go.drugbank.com [go.drugbank.com]
- 9. What is the mechanism of Clindamycin Hydrochloride? [synapse.patsnap.com]
In-Depth Comparative Analysis of Cyclamidomycin Efficacy Remains Elusive Due to Scarcity of Current Data
A comprehensive comparative guide on the efficacy of Cyclamidomycin versus commercially available antibiotics cannot be compiled at this time due to a significant lack of recent and detailed scientific data on this compound. Initial research reveals that this compound is a new antibiotic identified in 1971, with early studies indicating its potential against various bacteria. However, subsequent and current research, particularly comparative efficacy studies against modern antibiotics, is not publicly available. This data gap makes a direct, evidence-based comparison of its performance metrics, such as Minimum Inhibitory Concentrations (MICs) and in vivo efficacy, with today's standard-of-care antibiotics an impossible task.
Given the absence of data for a direct comparison, this guide will pivot to a detailed comparative analysis of a well-established antibiotic, Clindamycin , against other commercially available alternatives. This will serve as a template for the desired comparison guide, showcasing the required data presentation, experimental protocols, and visualizations that could be applied to this compound should further research become available.
Comparative Analysis: Clindamycin vs. Other Commercially Available Antibiotics
Clindamycin is a lincosamide antibiotic with a long history of clinical use against a variety of bacterial infections.[1][2] It is primarily effective against Gram-positive bacteria and anaerobic bacteria.[2][3] This section will compare the efficacy of Clindamycin with other relevant antibiotics, focusing on quantitative data from in vitro and in vivo studies.
Data Presentation: In Vitro Efficacy
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of Clindamycin and comparator antibiotics against selected bacterial strains. MIC is a key measure of an antibiotic's potency, representing the lowest concentration of the drug that inhibits the visible growth of a microorganism.
| Antibiotic | Staphylococcus aureus (MSSA) | Staphylococcus aureus (MRSA) | Streptococcus pyogenes | Bacteroides fragilis |
| Clindamycin | 0.06 - 0.5 µg/mL | 0.12 - >128 µg/mL | ≤0.03 - 0.25 µg/mL | ≤0.06 - 4 µg/mL |
| Vancomycin | 0.5 - 2 µg/mL | 1 - 4 µg/mL | 0.25 - 1 µg/mL | Resistant |
| Linezolid | 1 - 4 µg/mL | 1 - 4 µg/mL | 0.5 - 2 µg/mL | 2 - 8 µg/mL |
| Metronidazole | Resistant | Resistant | Resistant | ≤0.12 - 8 µg/mL |
Note: MIC ranges can vary based on the specific strain and testing methodology.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are outlines of standard protocols used to determine antibiotic efficacy.
1. Minimum Inhibitory Concentration (MIC) Determination:
-
Method: Broth microdilution method according to Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Procedure:
-
A serial two-fold dilution of the antibiotic is prepared in a 96-well microtiter plate with cation-adjusted Mueller-Hinton broth.
-
Each well is inoculated with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).
-
The plates are incubated at 35-37°C for 16-20 hours.
-
The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
-
2. In Vivo Efficacy in a Murine Sepsis Model:
-
Model: Mice are infected intraperitoneally with a lethal dose of a bacterial pathogen (e.g., Staphylococcus aureus).
-
Procedure:
-
One hour post-infection, cohorts of mice are treated with the test antibiotic (e.g., Clindamycin) or a comparator antibiotic at various doses via a relevant route of administration (e.g., subcutaneous or intravenous).
-
A control group receives a placebo (e.g., saline).
-
Survival is monitored for a specified period (e.g., 7 days).
-
The 50% effective dose (ED50) is calculated as the dose of the antibiotic that protects 50% of the animals from death.
-
Visualizations
Diagrams are provided to illustrate key concepts and workflows in antibiotic efficacy testing.
Caption: Experimental workflow for antibiotic efficacy testing.
Caption: Mechanism of action of Clindamycin.
Conclusion
While a direct comparison involving this compound is not feasible with the current body of scientific literature, the provided analysis of Clindamycin serves as a robust framework for how such a comparison could be structured. For researchers and drug development professionals, this guide highlights the critical data points and experimental details necessary for an objective evaluation of an antibiotic's efficacy. Future research on this compound would need to generate comparable in vitro and in vivo data to allow for a meaningful assessment against existing therapies.
References
The Quest for Cyclamidomycin Derivatives: A Structural Activity Relationship Guide
Despite a comprehensive search of available scientific literature, a significant gap exists in the documented research on the structural activity relationship (SAR) of Cyclamidomycin derivatives. This guide, intended for researchers, scientists, and drug development professionals, unfortunately, cannot provide a comparative analysis of this compound analogues due to the absence of published studies detailing their synthesis and corresponding biological activity.
This compound, also known as Desdanine or Pyracrimycin A, is an antibiotic identified as an inhibitor of nucleoside diphosphokinase in Escherichia coli. It exhibits activity against a range of bacteria with reported Minimum Inhibitory Concentrations (MICs) between 3.12 and 25 µg/mL.
A thorough investigation into the synthesis of this compound derivatives and their subsequent biological evaluation is a critical prerequisite for establishing a clear SAR. Such studies would involve the systematic modification of the this compound core structure and the assessment of how these changes impact its antimicrobial potency and spectrum. Key areas for modification could include:
-
The Pyrroline Ring: Alterations to the saturation, substitution, or ring size could significantly influence target binding and cellular uptake.
-
The Acrylamide Side Chain: Modifications to the length, rigidity, and electronic properties of this chain could affect the compound's interaction with its biological target.
-
The Amide Terminus: Substitution on the amide nitrogen could impact solubility, metabolic stability, and target engagement.
Hypothetical Experimental Workflow for SAR Studies of this compound Derivatives
Should research in this area commence, a typical experimental workflow to establish the SAR of this compound derivatives would likely involve the following steps.
Caption: Hypothetical workflow for this compound derivative SAR studies.
Future Directions
The absence of SAR data for this compound presents a clear opportunity for future research. A systematic exploration of its chemical space could unlock derivatives with improved potency, a broader spectrum of activity, or enhanced pharmacokinetic properties. Such a research program would be invaluable to the scientific community and could potentially lead to the development of new and effective antimicrobial agents.
This guide will be updated as and when new research on the structural activity relationship of this compound derivatives becomes available.
Safety Operating Guide
Navigating the Disposal of Cyclamidomycin: A Guide for Laboratory Professionals
Absence of specific disposal protocols for Cyclamidomycin necessitates a cautious and compliant approach. Researchers, scientists, and drug development professionals must adhere to institutional and regulatory guidelines for handling and disposing of this research-grade antibiotic. Consultation with your institution's Environmental Health and Safety (EHS) department is the critical first step in ensuring safe and compliant disposal.
Immediate Safety and Handling Protocols
Given that this compound is an antibiotic with potential biological activity, it is imperative to handle it with appropriate personal protective equipment (PPE). Standard laboratory practice for handling powdered or solid bioactive compounds should be followed.
Recommended Personal Protective Equipment:
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: If there is a risk of aerosolization or if handling large quantities, a dust mask or respirator may be necessary.
General Disposal Procedures for Research-Grade Antibiotics
In the absence of a specific SDS for this compound, the following step-by-step procedure, in consultation with your institutional EHS department, should be followed.
-
Consult Your EHS Department: This is the most critical step. Your EHS department will provide specific guidance based on local, state, and federal regulations and your institution's policies for chemical and biological waste.
-
Waste Characterization: The EHS department will assist in characterizing the waste. As this compound is a biologically active compound, it may be classified as chemical waste, and depending on its use, potentially as biohazardous waste.
-
Segregation of Waste: Do not mix this compound waste with general laboratory trash or other waste streams unless explicitly instructed to do so by your EHS department. It should be collected in a designated, properly labeled hazardous waste container.
-
Container Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution.
-
Accumulation and Storage: Store the waste container in a designated satellite accumulation area. This area should be secure and away from general laboratory traffic.
-
Waste Pickup: Arrange for the pickup of the hazardous waste by your institution's EHS department or their designated contractor.
Illustrative Hazard Profile
While a specific SDS for this compound is unavailable, the following table provides a summary of typical hazard classifications for similar research-grade antibiotics. This information is for illustrative purposes only and should not be considered specific to this compound.
| Hazard Classification | Potential Hazard | GHS Pictogram | Precautionary Statement Examples |
| Acute Toxicity | May be harmful if swallowed, inhaled, or in contact with skin. | sorumluluk | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| Skin Corrosion/Irritation | May cause skin irritation. | sorumluluk | P302+P352: IF ON SKIN: Wash with plenty of water. |
| Serious Eye Damage/Irritation | May cause serious eye irritation. | sorumluluk | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Specific Target Organ Toxicity | May cause damage to organs through prolonged or repeated exposure. | sorumluluk | P260: Do not breathe dust/fume/gas/mist/vapors/spray. |
This table is a generalized representation for similar compounds and is not based on a specific SDS for this compound.
Experimental Protocols Referenced
The disposal procedures outlined above are based on standard operating procedures for hazardous waste management in a laboratory setting, as dictated by regulatory bodies such as the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).
Disposal Decision Workflow
The following diagram illustrates the logical workflow for determining the proper disposal route for a chemical agent like this compound, for which a specific Safety Data Sheet is not immediately available.
Caption: Decision workflow for the disposal of a chemical with an unavailable SDS.
By following these guidelines and, most importantly, by working in close collaboration with your institution's EHS department, you can ensure the safe and compliant disposal of this compound and other research chemicals. This approach not only protects the health and safety of laboratory personnel but also safeguards the environment.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
